molecular formula C11H15BrN2O2 B592153 tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate CAS No. 748812-61-5

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Cat. No.: B592153
CAS No.: 748812-61-5
M. Wt: 287.157
InChI Key: PMFVIRYXHAMNRY-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (CAS 748812-61-5) is a high-purity chemical building block of significant value in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol, features a pyridine ring system functionalized with both a bromo substituent and a Boc-protected amine . Its primary research application is as a key synthetic intermediate in the development of Receptor-interacting protein 1 kinase (RIPK1) inhibitors . RIPK1 is a critical regulator of cellular necroptosis and inflammation, implicated in pathologies such as neurodegenerative diseases and cancer . The bromine atom on the pyridine ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki reactions, allowing researchers to elaborate the molecular structure and create diverse compound libraries for biological evaluation . The tert-butoxycarbonyl (Boc) group protects the amine functionality, ensuring stability during synthetic transformations and can be readily removed under acidic conditions to unveil the free amine for further derivatization . Researchers should store this material under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-(5-bromo-3-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-7-5-8(12)6-13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFVIRYXHAMNRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720953
Record name tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748812-61-5
Record name tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a halogenated and Boc-protected aminopyridine derivative. Its structural features, including the pyridine ring, a bromine atom, a methyl group, and a tert-butoxycarbonyl (Boc) protecting group, make it a valuable intermediate in organic synthesis. Specifically, it serves as a key building block in the development of complex heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The bromine atom provides a reactive handle for cross-coupling reactions, while the Boc-protected amine allows for selective deprotection and further functionalization. Understanding the physical properties of this compound is paramount for its effective handling, storage, and application in synthetic protocols. This guide provides a comprehensive overview of the known physical characteristics of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, details the experimental methodologies for their determination, and discusses the scientific rationale behind these techniques.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is provided below.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂O₂[1]
Molecular Weight 287.15 g/mol [2]
CAS Number 748812-61-5[1]
Appearance White to off-white solid/powder[3]
Boiling Point 303.375°C at 760 mmHg[1]
Density 1.407 g/cm³[1]
Refractive Index 1.568[1]
Flash Point 137.277°C[1]
Vapor Pressure 0.001 mmHg at 25°C[1]

Experimental Protocols for Physical Property Determination

The accurate determination of physical properties is crucial for confirming the identity and purity of a synthesized compound. The following sections detail the standard experimental protocols for measuring the key physical parameters of a solid organic compound like tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry, crystalline tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is finely crushed into a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.

  • Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample.

Causality Behind Experimental Choices:

  • Fine Powder: Using a finely powdered sample ensures uniform heat distribution throughout the sample, leading to a more accurate and sharp melting point reading.

  • Slow Heating Rate: A slow heating rate near the melting point is crucial to allow the system to remain in thermal equilibrium, ensuring that the recorded temperature is a true reflection of the sample's temperature.

graph TD {
    A[Start] --> B{Sample Preparation: Dry and Finely Powdered};
    B --> C{Capillary Tube Loading};
    C --> D{Place in Melting Point Apparatus};
    D --> E{Rapid Heating to ~20°C below expected MP};
    E --> F{Slow Heating (1-2°C/min)};
    F --> G{Observe and Record T_onset};
    G --> H{Observe and Record T_completion};
    H --> I[End: Report Melting Range];
}
```**Caption:** Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate in various solvents is essential for choosing appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques.

Experimental Protocol (Qualitative):

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane).

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to a separate test tube containing the compound.

  • Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The dissolution of the solid is observed.

  • Classification: The solubility is classified as "soluble," "sparingly soluble," or "insoluble" based on visual inspection.

Experimental Protocol (Quantitative):

For a more precise determination of solubility, a gravimetric method can be employed.

  • Saturated Solution Preparation: An excess amount of the compound is added to a known volume of a specific solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached and a saturated solution is formed.

  • Filtration: The saturated solution is carefully filtered to remove any undissolved solid.

  • Solvent Evaporation: A known volume of the clear filtrate is transferred to a pre-weighed container, and the solvent is carefully evaporated under reduced pressure.

  • Mass Determination: The mass of the remaining solid residue is determined.

  • Calculation: The solubility is calculated in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Causality Behind Experimental Choices:

  • Range of Solvents: Using a diverse set of solvents provides a comprehensive solubility profile, which is invaluable for predicting the compound's behavior in different chemical environments.

  • Equilibration Time: Allowing sufficient time for equilibration in the quantitative method is critical to ensure that the solution is truly saturated, leading to an accurate solubility measurement.

```dot graph TD { A[Start] --> B{Weigh a precise amount of solute}; B --> C{Add a known volume of solvent}; C --> D{Agitate at constant temperature}; D --> E{Observe for complete dissolution}; subgraph If not dissolved C --> F{Add more solvent incrementally}; F --> D; end E --> G[Calculate Solubility (mass/volume)]; G --> H[End]; }

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization (Expected)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • tert-Butyl Group: A sharp singlet peak at approximately 1.5 ppm, integrating to 9 protons.

  • Methyl Group: A singlet peak in the aromatic region, likely around 2.3-2.5 ppm, integrating to 3 protons.

  • Pyridine Ring Protons: Two distinct signals in the aromatic region (typically 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Their chemical shifts and coupling patterns will be influenced by the positions of the bromo, methyl, and carbamate substituents.

  • N-H Proton: A broad singlet that may appear over a wide range of chemical shifts, depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Key expected signals include:

  • tert-Butyl Carbons: Two signals, one for the quaternary carbon (around 80 ppm) and one for the methyl carbons (around 28 ppm).

  • Methyl Carbon: A signal in the aliphatic region (around 15-20 ppm).

  • Pyridine Ring Carbons: Five distinct signals in the aromatic region (typically 110-160 ppm). The carbon attached to the bromine atom will be significantly influenced.

  • Carbonyl Carbon: A signal in the downfield region (around 150-155 ppm) corresponding to the carbonyl carbon of the carbamate group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹.

  • C-H Stretch (aliphatic): Absorption bands just below 3000 cm⁻¹.

  • C=O Stretch (carbamate): A strong absorption band around 1700-1725 cm⁻¹.

  • C=C and C=N Stretches (aromatic): Several absorption bands in the 1400-1600 cm⁻¹ region.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (287.15 g/mol ).

  • Isotopic Pattern: Due to the presence of a bromine atom, the molecular ion peak will exhibit a characteristic M and M+2 isotopic pattern with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.

Conclusion

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a valuable synthetic intermediate with a well-defined set of physical properties. This guide has provided a detailed overview of its known characteristics and the standard methodologies for their determination. While specific experimental spectral data for this particular compound are not widely published, the expected spectroscopic features derived from its structure provide a solid foundation for its characterization. The information contained herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the confident and effective use of this compound in their synthetic endeavors.

References

Sources

Technical Guide: Solubility Profile and Solvent Selection for tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

[1]

Executive Summary

Compound: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate CAS: 748812-61-5 Molecular Formula: C₁₁H₁₅BrN₂O₂ Molecular Weight: 287.15 g/mol [1][2][3]

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, a critical intermediate in the synthesis of kinase inhibitors and complex heterocyclic scaffolds.[1] The presence of the lipophilic tert-butoxycarbonyl (Boc) protecting group, combined with the halogenated pyridine core, dictates a specific solubility profile that researchers must navigate during synthesis, purification, and biological assay preparation.[1] This document synthesizes empirical data with structural activity relationship (SAR) principles to establish robust solvent selection protocols.

Part 1: Physicochemical Basis of Solubility

To master the handling of this compound, one must understand the competition between its hydrophobic and hydrophilic domains.[1]

Structural Analysis[4][5]
  • The Boc Group (Hydrophobic Driver): The tert-butyl moiety significantly increases lipophilicity (LogP shift ~ +1.5 to +2.0 relative to the free amine).[1] This renders the molecule soluble in non-polar organic solvents and insoluble in aqueous media.[1]

  • The Pyridine Core (Weakly Basic/Polar): The nitrogen atom in the pyridine ring retains some basicity, but the electron-withdrawing bromine at the 5-position and the carbamate functionality at the 2-position reduce the pKa significantly compared to pyridine.[1] This reduces its solubility in dilute acidic aqueous solutions compared to the free amine.[1]

  • Intramolecular Hydrogen Bonding: A critical feature is the potential intramolecular hydrogen bond between the carbamate N-H and the pyridine ring nitrogen.[1] This "locks" the conformation, reducing intermolecular interactions and enhancing solubility in non-polar solvents like dichloromethane (DCM).[1]

Predicted Properties[1][3][6][7]
  • LogP: Estimated ~3.2 – 3.8 (High Lipophilicity)[1]

  • pKa: ~2-3 (Pyridine nitrogen is weakly basic due to electron withdrawal by Br and Carbamate)[1]

  • Physical State: White to off-white crystalline solid.[1][3]

Part 2: Solvent Compatibility Matrix[1]

The following table categorizes solvents based on their utility for specific experimental stages. Data is derived from standard behavior of Boc-protected 2-aminopyridines.[1]

Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)Excellent (>100 mg/mL)Primary solvent for reactions, extractions, and loading for chromatography.[1]
Chlorinated ChloroformExcellent Alternative to DCM; useful for NMR analysis.[1]
Esters Ethyl Acetate (EtOAc)Good (>50 mg/mL)Ideal for liquid-liquid extraction and silica gel chromatography eluent.[1]
Ethers Tetrahydrofuran (THF)Excellent Standard reaction solvent (e.g., lithiation, coupling).
Ethers Diethyl EtherModerate Good for precipitation; compound may crystallize out upon cooling.[1]
Polar Aprotic DMSO / DMFHigh (>100 mg/mL)Stock solutions for biological assays; difficult to remove during workup.[1]
Alcohols Methanol / EthanolModerate to Good Solubility increases significantly with heat.[1] Used for recrystallization.[1][4]
Alkanes Hexanes / CyclohexanePoor / Insoluble Antisolvent. Used to crash out the product during recrystallization.[1]
Aqueous WaterInsoluble Wash solvent to remove inorganic salts and polar impurities.[1]

Critical Note: Avoid using strong acids (e.g., TFA, HCl) unless deprotection is intended.[1] The Boc group is acid-labile and will cleave, yielding the 2-amino-5-bromo-3-methylpyridine salt.[1]

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

For rapid assessment during process development.[1]

  • Weigh 10 mg of the compound into a 2 mL glass vial.

  • Add 100 µL of the target solvent.[1]

  • Vortex for 30 seconds.

    • Clear solution? Solubility > 100 mg/mL.[1]

    • Solid remains? Proceed to step 4.

  • Add solvent in 100 µL increments until dissolution or total volume reaches 1 mL.

    • Dissolved at 1 mL? Solubility ~10 mg/mL.[1]

    • Solid remains? Solubility < 10 mg/mL (Consider heating).[1]

Protocol B: Purification via Recrystallization

The most effective method to remove non-polar impurities and unreacted Boc anhydride.

Principle: Solvent/Anti-solvent precipitation utilizing the differential solubility between warm alcohols and cold alkanes.[1]

Reagents:

  • Crude tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate[1]

  • Solvent A: Ethanol (absolute) or Ethyl Acetate[1]

  • Solvent B: Hexanes or Heptane

Workflow:

  • Dissolution: Place crude solid in a flask. Add minimum volume of Solvent A while heating (50-60°C) until fully dissolved.[1]

    • Checkpoint: If solution is colored/turbid, filter hot through a Celite pad.[1]

  • Nucleation: Remove from heat. While stirring, slowly add Solvent B dropwise until a persistent cloudiness (turbidity) appears.[1]

  • Re-dissolution: Add a few drops of Solvent A to restore clarity.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

  • Collection: Filter the white crystals via vacuum filtration. Wash with cold Solvent B .[1]

  • Drying: Dry under high vacuum (< 5 mbar) at 40°C to remove trapped solvent.[1]

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in choosing the correct solvent based on the operational goal.[1]

SolventSelectionStartSelect OperationRxnSynthesis / ReactionStart->RxnPurifyPurificationStart->PurifyAssayBiological AssayStart->AssayNonPolarRxnDCM or THF(Standard)Rxn->NonPolarRxnAmbient TempPolarRxnDMF or DMSO(High Temp)Rxn->PolarRxn>80°C / CouplingChromChromatography(Silica)Purify->ChromCrystRecrystallizationPurify->CrystStockDMSO (10-20 mM)Avoid freeze/thawAssay->StockEluentHexanes : EtOAc(Gradient 0-30%)Chrom->EluentCrystSolvSolvent: EtOH/EtOAcAnti-Solvent: HexanesCryst->CrystSolv

Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Assay).

Diagram 2: Purification Logic Flow

A self-validating workflow for isolating high-purity material.[1]

PurificationFlowCrudeCrude MixtureDissolveDissolve inMin. Hot EtOAcCrude->DissolveCheckClear Solution?Dissolve->CheckFilterHot Filtration(Remove Salts)Check->FilterNo (Turbid)AddAntiAdd Hexanes(Dropwise)Check->AddAntiYesFilter->AddAntiCoolCool to 4°CAddAnti->CoolIsolateVacuum Filter& DryCool->Isolate

Caption: Step-by-step purification logic ensuring removal of insolubles before crystallization.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45789881, tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (Analogous Structure Analysis). Retrieved January 31, 2026, from [Link]

  • Google Patents. (2006).[1] Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester (Purification Methodologies). US20060116519A1.[1] Retrieved January 31, 2026, from

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the analysis of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate using Fourier Transform Infrared (FT-IR) spectroscopy. This compound is a key intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors.[1] Accurate structural verification is paramount, and IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of critical functional groups. This document details the theoretical underpinnings, predicted vibrational modes, a validated experimental protocol, and a guide to spectral interpretation for researchers, scientists, and professionals in drug development.

Introduction: The Role of IR Spectroscopy in Pharmaceutical Intermediate Characterization

Tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a heterocyclic compound whose molecular architecture is defined by a substituted pyridine ring and a tert-butoxycarbonyl (Boc) protecting group.[2] The Boc group is essential for managing the reactivity of the amine during multi-step syntheses.[3] Verifying the successful installation of this carbamate and the integrity of the substituted pyridine core is a critical quality control step.

Infrared (IR) spectroscopy is an analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate by stretching or bending at specific frequencies corresponding to the energy of the radiation. An IR spectrum is a plot of this absorption, providing a unique "molecular fingerprint." For a molecule like tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, IR spectroscopy serves as an indispensable tool to confirm the presence of key functional groups—the N-H and C=O of the carbamate, the aromatic pyridine ring, and the aliphatic C-H bonds of the methyl and tert-butyl groups.

Fundamental Principles of Molecular Vibrations

The absorption of IR radiation is a quantum mechanical phenomenon governed by specific selection rules. A vibrational mode will only be "IR active" if it results in a change in the molecule's net dipole moment. The frequency of the absorption is determined by the masses of the bonded atoms and the stiffness of the bond, described by Hooke's Law as a first approximation. Lighter atoms and stronger (stiffer) bonds vibrate at higher frequencies (wavenumbers). For instance, the N-H stretch involves a light hydrogen atom and occurs at a high frequency (~3300 cm⁻¹), while the heavier C-Br bond stretch appears at a much lower frequency (<700 cm⁻¹).[4]

Molecular Structure and Predicted Vibrational Frequencies

The structure of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate contains several distinct functional groups, each with characteristic IR absorptions.

Caption: Molecular structure of the target compound.

Table of Expected IR Absorptions

The following table summarizes the principal vibrational modes and their expected absorption ranges. These ranges are derived from established correlation tables and spectral data for analogous structures.[5][6][7]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupRationale & Causality
~3350 - 3310Medium, SharpN-H StretchSecondary CarbamateThe N-H bond stretch in a secondary amide/carbamate typically appears as a single, relatively sharp peak. Its position can be influenced by hydrogen bonding, which would cause broadening and a shift to lower wavenumbers.[5][6]
~3100 - 3010Weak to MediumC-H Stretch (sp²)Aromatic (Pyridine)Stretching of C-H bonds on the aromatic pyridine ring. These absorptions characteristically appear just above 3000 cm⁻¹.[6]
~2980 - 2850Medium to StrongC-H Stretch (sp³)Aliphatic (tert-Butyl & Methyl)Asymmetric and symmetric stretching of C-H bonds in the tert-butyl and methyl groups. These are reliably found just below 3000 cm⁻¹.[7]
~1715 - 1685StrongC=O Stretch (Amide I)Carbamate CarbonylThis is one of the most intense and diagnostic peaks in the spectrum. The position is characteristic of a carbamate carbonyl, which is influenced by the resonance donation from both the nitrogen and oxygen atoms.[6][8]
~1600 - 1450Medium, MultipleC=C and C=N StretchesPyridine RingThe aromatic ring has several characteristic stretching vibrations in this region, often appearing as a set of sharp bands. Substitution patterns on the ring influence the exact positions and intensities of these peaks.[9][10]
~1540 - 1510Medium to StrongN-H Bend (Amide II)Secondary CarbamateThis band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. Its presence, along with the Amide I band, is strong evidence for the carbamate group.[8]
~1470 - 1450MediumC-H Bend (Asymmetric)-CH₃Asymmetric bending (scissoring) of the methyl groups.
~1390 & ~1365Medium to StrongC-H Bend (Symmetric)tert-ButylSymmetric C-H bending. The tert-butyl group often gives a characteristic doublet in this region, with a particularly strong absorption near 1365 cm⁻¹.
~1250 & ~1160StrongC-O StretchCarbamate (O-C(O)-N)Carbamates exhibit strong C-O stretching bands. These are often coupled vibrations and appear as strong, distinct peaks in the fingerprint region.
< 700Weak to MediumC-Br StretchBromo-PyridineThe carbon-bromine bond stretch is found at low frequencies due to the high mass of the bromine atom.[4]

A Validated Experimental Protocol for FT-IR Analysis

This section provides a self-validating, step-by-step methodology for acquiring a high-quality FT-IR spectrum of the solid-state compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Grind 1-2 mg of Sample with 100-200 mg KBr b Transfer Powder to Pellet Press a->b c Apply Vacuum to Remove Moisture b->c d Apply Pressure (7-10 tons) to Form Pellet c->d e Collect Background Spectrum (Empty Sample Chamber) d->e f Mount KBr Pellet in Sample Holder e->f g Collect Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) f->g h Automatic Background Subtraction g->h i Identify and Label Key Absorption Peaks h->i j Compare with Predicted Frequencies for Verification i->j

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Instrumentation and Materials
  • Instrument: Fourier Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or similar detector.

  • Materials:

    • tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (sample).

    • Spectroscopy-grade Potassium Bromide (KBr), oven-dried to remove moisture.

    • Agate mortar and pestle.

    • Hydraulic press with pellet-forming die.

    • Spatula and weighing paper.

Sample Preparation: The KBr Pellet Technique

The goal of this technique is to suspend the solid analyte in an IR-transparent matrix (KBr) to minimize light scattering and produce a high-quality spectrum.

  • Drying: Ensure the KBr powder is completely dry by heating it in an oven at >100°C for several hours and cooling it in a desiccator. Causality: KBr is hygroscopic; absorbed water will cause a large, broad O-H absorption around 3400 cm⁻¹, potentially obscuring the N-H stretching region of the sample.[11]

  • Weighing: On weighing paper, accurately weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Gently grind the mixture with the pestle for 2-5 minutes until a fine, homogeneous powder is obtained. Causality: Thorough grinding to a particle size smaller than the wavelength of the IR radiation is critical to reduce scattering (the Christiansen effect) and obtain sharp, well-defined peaks.

  • Pellet Formation:

    • Transfer a portion of the powder into the collar of the pellet die.

    • Assemble the die and connect it to a vacuum line for 1-2 minutes. Causality: This step removes trapped air and residual moisture from the powder, which helps in forming a transparent, non-fracturing pellet.

    • Place the die into the hydraulic press and apply pressure of 7-10 tons for approximately 2 minutes.

    • Carefully release the pressure and disassemble the die to retrieve the translucent KBr pellet.

Data Acquisition Protocol
  • Background Scan: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to acquire a spectrum of the ambient atmosphere (mainly H₂O and CO₂). The instrument's software will automatically subtract this background from the sample spectrum.

  • Instrument Settings: Set the desired acquisition parameters. Standard settings for routine characterization are:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio).

  • Sample Scan: Place the KBr pellet into the sample holder in the spectrometer's beam path and acquire the sample spectrum.

Spectral Interpretation: A Self-Validating Analysis

A successful synthesis and purification of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate will yield an IR spectrum exhibiting the key features outlined in Table 3.1. The interpretation is a process of cross-validation:

  • Confirmation of the Boc Group: The presence of the Boc protecting group is unequivocally confirmed by the simultaneous observation of several key peaks:

    • A strong C=O stretch (Amide I) around 1700 cm⁻¹.[8]

    • A secondary N-H bend (Amide II) around 1520 cm⁻¹.[8]

    • A sharp, single N-H stretch around 3330 cm⁻¹.[6]

    • Strong aliphatic C-H stretches just below 3000 cm⁻¹.

    • The characteristic C-H bending pattern of the tert-butyl group near 1390 and 1365 cm⁻¹. The absence of any of these would cast doubt on the structure. For example, if the starting material was the unprotected 2-amino-5-bromo-3-methylpyridine, the C=O and tert-butyl signals would be absent, and the N-H stretch would appear as a doublet characteristic of a primary amine.[6]

  • Confirmation of the Pyridine Core: The integrity of the substituted aromatic ring is verified by:

    • Weak aromatic C-H stretches appearing above 3000 cm⁻¹.

    • A series of medium-intensity C=C and C=N ring stretching bands between 1600 and 1450 cm⁻¹. The specific pattern of these peaks is indicative of the substitution on the pyridine ring.[9][10]

  • Confirmation of Substituents:

    • The C-Br stretch, while often weak and in the congested fingerprint region (<700 cm⁻¹), can sometimes be identified.

    • The aliphatic C-H stretches and bends confirm the methyl group in addition to the tert-butyl group.

Conclusion

FT-IR spectroscopy is a powerful and essential technique for the structural elucidation and quality control of pharmaceutical intermediates like tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate. By following a validated protocol for sample preparation and data acquisition, a high-quality spectrum can be reliably obtained. A systematic interpretation, focusing on the characteristic absorptions of the carbamate and substituted pyridine moieties, allows for unambiguous confirmation of the molecular structure. This guide provides the foundational knowledge and practical methodology for researchers to confidently employ FT-IR in their synthetic and drug development workflows.

References

  • MySkinRecipes. tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate. Available at: [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

  • University of California, Santa Cruz. IR Tables. Available at: [Link]

  • Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Godar, E. M., & Mariella, R. P. (1961). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Applied Spectroscopy, 15(2), 29-33. Available at: [Link]

  • Infrared Spectral Studies of Some Substituted Pyridines. (1997). Oriental Journal of Chemistry, 9(2), 289. Available at: [Link]

  • University of Colorado Boulder. IR Absorption Table. Available at: [Link]

  • The Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines. Available at: [Link]

  • THE FEATURES OF IR SPECTRUM. Available at: [Link]

Sources

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Mass Spectrometry Characterization and Fragmentation of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Executive Summary

This technical guide details the mass spectrometry (MS) behavior of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, a critical intermediate in the synthesis of kinase inhibitors and other nitrogenous heterocycles. The presence of a labile Boc-protecting group combined with a halogenated pyridine core creates a distinct spectral fingerprint. This document provides researchers with the mechanistic insights, exact mass calculations, and experimental protocols necessary to validate this compound’s identity and purity in drug discovery workflows.

Structural Architecture & Isotopic Fingerprint

To accurately interpret the mass spectrum, one must first deconstruct the isotopic contributions of the molecule. The defining feature of this compound is the 1:1 isotopic ratio of Bromine (


Br and 

Br), which results in a characteristic "doublet" pattern for the molecular ion and all bromine-containing fragments.[1]

Molecular Formula:


[2]
Exact Mass Calculations (Monoisotopic)

High-resolution mass spectrometry (HRMS) requires precision to the fourth decimal place. The following values represent the theoretical monoisotopic masses for the protonated species


, assuming positive mode electrospray ionization (ESI+).
Isotope SpeciesNeutral Exact Mass (Da)

m/z (Da)
Relative Abundance

Br Isotopologue
286.0317287.0390 100%

Br Isotopologue
288.0296289.0369 ~97.3%

Note: The ~2.0 Da spacing and near-equal intensity between these two peaks is the primary diagnostic filter for confirming the presence of the bromine atom.

Ionization & Fragmentation Mechanics

In ESI+ mode, the fragmentation of Boc-protected aminopyridines follows a predictable, energy-dependent pathway. The fragmentation is dominated by the instability of the tert-butyl carbamate group under collision-induced dissociation (CID).

Mechanism A: The "McLafferty-Like" Rearrangement

The primary fragmentation event is the loss of the tert-butyl group. This proceeds via a mechanism analogous to the McLafferty rearrangement:

  • Protonation: The carbonyl oxygen or the pyridyl nitrogen accepts a proton.

  • Hydrogen Transfer: A

    
    -hydrogen from one of the tert-butyl methyl groups transfers to the carbonyl oxygen.
    
  • Cleavage: The C-O bond breaks, releasing neutral isobutene (

    
    , 56.06 Da).
    
  • Intermediate: A transient carbamic acid cation is formed (

    
    ).
    
  • Decarboxylation: The carbamic acid rapidly loses

    
     (43.99 Da) to yield the stable, protonated amine.
    
Mechanism B: Direct Multiphoton Dissociation

At higher collision energies, the loss of the entire Boc group (


, 100.05 Da) may appear effectively concerted, resulting in the direct observation of the amine core.

FragmentationPathway Precursor Precursor [M+H]+ m/z 287.0 / 289.0 Intermediate Carbamic Acid [M+H - C4H8]+ m/z 231.0 / 233.0 (Transient) Precursor->Intermediate McLafferty-like Rearrangement Isobutene Isobutene (Neutral) -56 Da Precursor->Isobutene Product Free Amine [M+H - Boc]+ m/z 187.0 / 189.0 (Base Peak) Intermediate->Product Decarboxylation CO2 CO2 (Neutral) -44 Da Intermediate->CO2

Figure 1: Stepwise fragmentation pathway of the Boc-protected precursor in ESI+ mode. The loss of isobutene followed by CO2 is characteristic of this class of compounds.

Experimental Protocol (LC-MS)[5][6][7]

To ensure reproducible data, the following LC-MS method is recommended. This protocol utilizes an acidic mobile phase to facilitate protonation of the pyridine nitrogen, enhancing sensitivity in positive mode.

Instrumentation: Triple Quadrupole or Q-TOF MS coupled to UHPLC.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 1 mg of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate in 1 mL of Methanol (HPLC grade).

    • Dilute 1:100 with 50:50 Water:Acetonitrile (0.1% Formic Acid) to a final concentration of ~10 µg/mL.

    • Rationale: High concentrations can lead to dimerization (

      
      ); dilution ensures predominantly monomeric species.
      
  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters (ESI+):

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

    • Scan Range: m/z 100 – 600.

Workflow Start Sample: 1 mg Solid Dilution Dilute to 10 µg/mL (50:50 H2O:MeCN + 0.1% FA) Start->Dilution LC UHPLC Separation C18 Column, Gradient Elution Dilution->LC ESI ESI Source (+) Capillary: 3.5 kV LC->ESI MS1 Full Scan MS1 Check for m/z 287/289 Doublet ESI->MS1 MS2 MS/MS Fragmentation Confirm Loss of 56 & 100 Da MS1->MS2

Figure 2: Analytical workflow for the characterization of the target carbamate.

Data Interpretation & Reference Tables

When analyzing the spectrum, use the following table to assign peaks. Note that Sodium adducts are ubiquitous in carbamate analysis and often appear stronger than the protonated ion if the mobile phase is not sufficiently acidic.

Diagnostic Ion Table (ESI+)
Ion IdentityFormulam/z (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Br)
m/z (

Br)
Notes


287.0 289.0 Parent ion.[3] Doublet 1:1.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


309.0 311.0 Common sodium adduct.
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


231.0 233.0 Loss of isobutene (Carbamic acid).
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


187.0 189.0 Base Peak. Loss of Boc group (Amine).
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-595.0 599.0 Dimer adduct (seen at high conc.).

Troubleshooting & Artifacts

Issue: Absence of Molecular Ion (


) 
  • Cause: In-source fragmentation. The Boc group is thermally labile.[4]

  • Solution: Lower the Cone Voltage (or Fragmentor Voltage) and decrease the Source Temperature.

Issue: Dominant Peak at m/z 309/311

  • Cause: Sodium adduction (

    
    ).[5]
    
  • Solution: This is not a contamination. It confirms the molecular weight. To suppress it and favor

    
    , ensure fresh mobile phases with high-quality Formic Acid are used.
    

Issue: Complex Isotope Patterns

  • Cause: Overlap of

    
     and 
    
    
    
    or dimer species.
  • Solution: Rely on the 2 Da spacing of the Bromine doublet. If the spacing deviates or the ratio is not ~1:1, investigate interferences.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45789881: tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Common Adducts in ESI Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry: Isotope Abundance (Bromine). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text referencing McLafferty rearrangement mechanisms).[6][7][8][9][10][11]

Sources

Technical Monograph: Scalable Synthesis and Optimization of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

[1]

Executive Summary & Strategic Analysis

The target molecule, tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate , represents a critical scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and heterobifunctional degraders (PROTACs).[1] The 5-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the Boc-protected 2-amino group masks a key hydrogen bond donor/acceptor motif until late-stage deprotection.[1]

Retrosynthetic Logic

Direct bromination of the Boc-protected pyridine is often regiochemically ambiguous due to the competing directing effects of the carbamate (ortho-director) and the ring nitrogen. Therefore, the optimal strategy employs a linear sequence :

  • Regioselective Bromination: Exploiting the strong para-directing effect of the free amine in 2-amino-3-methylpyridine.[1]

  • Carbamate Formation: Protection of the electron-deficient 2-aminopyridine using di-tert-butyl dicarbonate (

    
    ).[1]
    
Pathway Visualization

The following diagram outlines the selected synthetic route and the critical decision nodes.

SynthesisRouteSM2-Amino-3-methylpyridine(Starting Material)Step1Step 1: Bromination(NBS, MeCN)SM->Step1 Electrophilic Subst.Inter2-Amino-5-bromo-3-methylpyridine(Intermediate)Step1->Inter >90% RegioselectivityStep2Step 2: Boc Protection(Boc2O, DMAP, Et3N)Inter->Step2 Nucleophilic Acyl Subst.Targettert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate(Target)Step2->Target 60-80% Yield

Figure 1: Linear synthetic pathway prioritizing regiocontrol before N-protection.

Step 1: Regioselective Bromination

Objective: Synthesis of 2-amino-5-bromo-3-methylpyridine.

Mechanistic Insight

The 2-amino group is a strong activating group (EDG) that directs electrophilic substitution to the ortho (3-position) and para (5-position) sites.[1] Since the 3-position is blocked by a methyl group, bromination occurs exclusively at the 5-position.[1] Using N-Bromosuccinimide (NBS) provides better stoichiometric control than elemental bromine (

1
Experimental Protocol
  • Scale: 50 mmol basis.

  • Reagents:

    • 2-Amino-3-methylpyridine (5.41 g, 50 mmol)[1]

    • N-Bromosuccinimide (NBS) (8.90 g, 50 mmol, 1.0 equiv)[1]

    • Acetonitrile (MeCN) (100 mL) or DMF (for higher solubility)[1]

Procedure:

  • Dissolution: Charge a 250 mL round-bottom flask with 2-amino-3-methylpyridine and MeCN. Cool to 0°C in an ice bath. Note: Low temperature controls the exotherm and improves selectivity.

  • Addition: Add NBS portion-wise over 30 minutes. Do not add all at once to prevent localized high concentrations of brominating agent.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2][3]

  • Workup:

    • Concentrate the solvent under reduced pressure.[2][4][5]

    • Resuspend the residue in EtOAc (150 mL).

    • Wash with saturated aqueous

      
       (Sodium thiosulfate) to quench unreacted bromine species.[1]
      
    • Wash with water (2 x 50 mL) and brine (50 mL).[1]

    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (0-30% EtOAc in Hexanes) yields the product as a solid.[1]

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for two aromatic singlets (or doublets with small coupling) representing protons at C4 and C6.[1] The loss of the C5 proton signal confirms substitution.

Step 2: Boc Protection (The Core Transformation)

Objective: Synthesis of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate.[1]

The Challenge: Sterics and Nucleophilicity

Aminopyridines are poor nucleophiles compared to anilines due to the electron-withdrawing nature of the pyridine ring. Furthermore, the 3-methyl group introduces steric hindrance near the exocyclic amine. Standard conditions often lead to a mixture of:

  • Mono-Boc (Desired):

    
    
    
  • Bis-Boc (Side Product):

    
    
    

Expert Tip: The formation of Bis-Boc is often unavoidable with 2-aminopyridines when using DMAP.[1] However, the second Boc group is kinetically labile. A mild basic workup or treatment with silica gel often cleaves the second Boc group selectively [2].

Catalytic Cycle (DMAP)

DMAP is essential here.[1] It attacks

DMAP_CycleBoc2OBoc2OActivated[Boc-DMAP]+ (Active Species)Boc2O->ActivatedDMAPDMAP (Catalyst)DMAP->Activated Attacks Boc2OTetraIntTetrahedral IntermediateActivated->TetraInt + AmineAmine2-Amino-5-bromo-3-methylpyridineAmine->TetraIntProductMono-Boc ProductTetraInt->Product - DMAP, - CO2BisProductBis-Boc Side ProductProduct->BisProduct Excess Boc2O/DMAP

Figure 2: DMAP-catalyzed activation of Boc Anhydride.[1]

Experimental Protocol
  • Scale: 20 mmol basis.

  • Reagents:

    • 2-Amino-5-bromo-3-methylpyridine (3.74 g, 20 mmol)[1]

    • Di-tert-butyl dicarbonate (

      
      ) (5.23 g, 24 mmol, 1.2 equiv)[1]
      
    • Triethylamine (

      
      ) (3.35 mL, 24 mmol, 1.2 equiv)[1]
      
    • DMAP (4-Dimethylaminopyridine) (244 mg, 2 mmol, 0.1 equiv)[1]

    • DCM (Dichloromethane) or THF (50 mL)[1]

Procedure:

  • Setup: Dissolve the amine intermediate in dry DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
     and DMAP.[1] Stir for 10 minutes.
    
  • Boc Addition: Add

    
     (dissolved in minimal DCM) dropwise.[1]
    
    • Caution:

      
       evolution may occur.[1][6][7] Ensure proper venting.[1]
      
  • Reaction: Stir at RT for 12–18 hours. If conversion is slow (due to the 3-methyl steric clash), heat to reflux (40°C) for 4 hours.

  • Bis-Boc Correction (If needed): If TLC shows a high-running spot (Bis-Boc), add MeOH (20 mL) and

    
     (2 equiv) to the reaction mixture and stir at RT for 1 hour. This selectively hydrolyzes the Bis-Boc to Mono-Boc.[1]
    
  • Workup:

    • Dilute with DCM.[1]

    • Wash with 0.5 M HCl (rapidly, to remove DMAP/pyridine traces without deprotecting the Boc). Alternatively, use saturated

      
      .
      
    • Wash with saturated

      
       and brine.[1]
      
    • Dry over

      
      .[1]
      
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Hexanes/EtOAc (gradient 0% to 20%).[1]

    • Product: White to off-white solid.[1]

Data Summary & Troubleshooting

Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 287.16 g/mol
Appearance White crystalline solid
Solubility Soluble in DCM, EtOAc, MeOHPoor in Hexanes
TLC Rf ~0.4 (8:2 Hex/EtOAc)Distinct from amine (Rf ~0.[1]1)
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance of 3-MeIncrease temp to 40-50°C; Use 2.0 equiv

.
Bis-Boc Formation High nucleophilicity of anionTreat crude with

/MeOH or simply stir with Silica gel in DCM for 2h [3].[1]
Product is Oily Residual

or solvent
Triturate with cold Pentane or Hexane to induce crystallization.[1]

References

  • BenchChem. (2025).[1][7][8] Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide. Retrieved from [1]

  • Organic Chemistry Portal. (n.d.).[1] Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[1] Retrieved from [1]

  • Jia, X., et al. (2007). Environmentally benign N-Boc protection under solvent-and catalyst-free conditions. Synlett, 2007(05), 0806-0808.[1][7]

  • Google Patents. (2006).[1][2] US20060116519A1 - Synthesis of (5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.[1] Retrieved from

  • Fisher Scientific. (n.d.).[1] Amine Protection / Deprotection Guide. Retrieved from [1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for NBS,

Methodological & Application

Application Note: A Guide to the Buchwald-Hartwig Amination of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination using a challenging, electron-rich heteroaromatic substrate: tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate. We will delve into the causality behind experimental choices, from catalyst and ligand selection to the nuances of the reaction setup, and provide a detailed, field-proven protocol.

Introduction: The Significance of C-N Bond Formation

The palladium-catalyzed cross-coupling of amines with aryl halides and pseudohalides has become an indispensable tool for constructing C(sp²)–N bonds.[5] Its broad adoption is due to its superior functional group tolerance and substrate scope compared to classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, which often require harsh conditions.[2]

The target substrate, tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, presents a case study of particular relevance in medicinal chemistry. The aminopyridine core is a privileged scaffold in numerous drug candidates. However, its electronic properties—an electron-rich pyridine ring further enhanced by a methyl group and a Boc-protected amine—necessitate a carefully optimized catalytic system to achieve high efficiency. This guide will dissect the critical parameters to navigate these challenges.

The Catalytic System: Understanding the "Why"

The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent.

The Palladium Source: From Salts to Precatalysts

While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species, which can lead to variability.[6] Modern applications overwhelmingly favor the use of well-defined, air-stable palladium precatalysts . These complexes, such as the "G3" or "G4" Buchwald precatalysts, feature a ligand already bound to a Pd(II) center. They are designed to readily generate the active, monoligated L-Pd(0) catalyst upon exposure to the base in the reaction mixture, leading to more reliable and efficient reactions.[6]

The Ligand: The Engine of the Reaction

The ligand is arguably the most critical component, dictating the catalyst's stability, activity, and scope.[1] For challenging substrates like our electron-rich bromopyridine, the ligand must:

  • Be Electron-Rich: This property enhances the rate of the oxidative addition of the aryl bromide to the Pd(0) center.[7]

  • Be Sterically Bulky: Bulkiness promotes the formation of the highly reactive monoligated L-Pd(0) active species and facilitates the final, product-releasing reductive elimination step.[7][8]

Dialkylbiaryl phosphine ligands, developed extensively by the Buchwald group, are the gold standard for this purpose.[8] Ligands such as XPhos , SPhos , and RuPhos have proven highly effective for coupling heteroaromatic halides.[9] Their steric and electronic properties are finely tuned to drive the catalytic cycle forward efficiently.[7]

The Base: The Activator

A base is required to deprotonate the amine nucleophile (or the N-H bond in the intermediate Pd-complex), making it a more potent nucleophile for coordination to the palladium center. The choice of base is critical; it must be strong enough to effect deprotonation but not so nucleophilic that it interferes with the catalyst or substrates.

Commonly used bases include:

  • Sodium tert-butoxide (NaOtBu): A very strong, effective base for a wide range of couplings.[6]

  • Cesium Carbonate (Cs₂CO₃): A milder inorganic base, often effective for sensitive substrates.[10]

  • Potassium Phosphate (K₃PO₄): Another common inorganic base, particularly useful in certain applications.

For the amination of bromopyridines, strong alkoxide bases like NaOtBu are often the most reliable choice.[9]

The Solvent: The Reaction Environment

The solvent must be inert to the reaction conditions and capable of solubilizing the reagents at the reaction temperature. Aprotic, non-polar, or weakly polar solvents are preferred.[9]

  • Toluene and Xylenes: High-boiling aromatic hydrocarbons are very common and effective.[11][12] Toluene is often a good starting point.[12]

  • 1,4-Dioxane and Tetrahydrofuran (THF): Ethereal solvents are also widely used.[6]

It is crucial to use anhydrous solvents, as water can deactivate the catalyst and hydrolyze the starting materials or products.

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism proceeds through three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][13] The active catalyst, a monoligated Pd(0) species, initiates the cycle by inserting into the carbon-bromine bond of the pyridine substrate.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)-Br)L pd0->oa_complex Oxidative Addition amine_complex Amine Complex [Ar-Pd(II)(NHR¹R²)-L]⁺Br⁻ oa_complex->amine_complex Ligand Exchange amido_complex Amido Complex (Ar-Pd(II)-NR¹R²)L amine_complex->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product_out Ar-NR¹R² amido_complex->product_out base_out Base-H⁺Br⁻ amido_complex->base_out reagents_in Ar-Br + HNR¹R² reagents_in->pd0 base_in Base base_in->amine_complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a robust starting point for the amination of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate with a representative secondary amine, morpholine.

Materials and Equipment
  • Substrates: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, Morpholine

  • Catalyst System: XPhos Pd G3 (or other suitable Buchwald precatalyst)

  • Ligand (if not using a precatalyst): XPhos

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Glassware: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stir bar

  • Atmosphere: Inert gas (Nitrogen or Argon) supply

  • Other: Syringes, needles, septa, standard workup and purification supplies (silica gel, solvents for chromatography).

Data Summary Table
ComponentM.W. ( g/mol )Amount (mmol)EquivalentsCatalyst Loading
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate303.181.01.0-
Morpholine87.121.21.2-
XPhos Pd G3865.860.020.022 mol%
Sodium tert-butoxide (NaOtBu)96.101.41.4-
Anhydrous Toluene---~0.2 M
Step-by-Step Methodology

Note: The tert-butyl carbamate (Boc) protecting group is generally stable under these conditions but can be sensitive to strong acid.[14][15] Ensure all workup steps remain neutral or basic until the final product is isolated.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 mmol, 1.0 equiv), XPhos Pd G3 (0.02 mmol, 0.02 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Causality Insight: Adding the solid reagents together in the flask under an inert atmosphere minimizes exposure to air and moisture, which can degrade the catalyst and base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

    • Causality Insight: The active Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.

  • Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve approx. 0.2 M concentration) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv).

    • Causality Insight: A slight excess of the amine coupling partner is used to ensure complete consumption of the limiting aryl bromide.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

    • Causality Insight: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition and reductive elimination steps, ensuring a reasonable reaction rate.[6]

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-24 hours. Look for the disappearance of the starting bromopyridine.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Causality Insight: Quenching with water neutralizes any remaining reactive species and helps dissolve the inorganic salts.

  • Extraction: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired product.

Troubleshooting and Field-Proven Insights

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation. Ensure all reagents and solvents are scrupulously dried and that the inert atmosphere was maintained. A higher catalyst loading (e.g., 5 mol%) or a different ligand/base combination may be necessary.

  • Hydrodehalogenation: Formation of the debrominated starting material as a byproduct can occur. This often points to moisture in the reaction or issues with the base. Using a freshly opened bottle of NaOtBu can sometimes resolve this.

  • Boc Group Stability: The Boc group is robust to the basic conditions but will be rapidly cleaved by strong acids like TFA.[16] Avoid acidic conditions during workup and chromatography if the Boc group needs to be retained.

Conclusion

The Buchwald-Hartwig amination is a highly reliable and scalable method for the synthesis of substituted aminopyridines. By understanding the function of each component in the catalytic system—particularly the critical role of bulky, electron-rich phosphine ligands—researchers can successfully couple even challenging, electron-rich heteroaromatic halides like tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate. The protocol detailed herein provides a validated starting point for the synthesis of a wide array of valuable compounds for drug discovery and development.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Buchwald-Hartwig Amin
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
  • Buchwald Hartwig amination catalysts.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles 1 with diarylamines.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation.
  • Protecting Groups for Amines: Carbam
  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BOC Protection and Deprotection. J&K Scientific LLC.

Sources

Sonogashira Cross-Coupling of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate: Conditions and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has become indispensable in the synthesis of a vast array of complex molecules.[2][4][5] Its utility is particularly pronounced in medicinal chemistry and materials science, where the resulting aryl-alkyne structures serve as critical building blocks for pharmaceuticals, natural products, and conjugated organic materials.[1][6]

This guide provides a detailed technical overview and a field-proven protocol for the Sonogashira reaction of a specific, functionally rich substrate: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate. The presence of a Boc-protected amine and a methyl group on the pyridine ring introduces electronic and steric factors that necessitate careful optimization of reaction conditions. Understanding these nuances is key to achieving high yields and purity, which is critical for professionals in drug development and chemical research.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The efficacy of the Sonogashira coupling hinges on the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][7] While copper-free versions exist, the dual-catalyst system remains the most common and often most efficient method, especially for less reactive aryl bromides.[1][8]

The Palladium Cycle:

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the aryl bromide (our pyridine substrate). This step forms a Pd(II) intermediate.[3][7]

  • Transmetalation: This is the crucial step where the two cycles intersect. A copper(I) acetylide, generated in the copper cycle, transfers its alkyne group to the Pd(II) complex. This displaces the halide and forms a palladium-alkynyl intermediate.[3] This is often the rate-determining step of the overall reaction.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the desired coupled product (the pyridinyl-alkyne). This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[3]

  • Deprotonation: In the presence of a base (commonly an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a highly reactive copper(I) acetylide intermediate.[2][3][7] This species is then ready for the transmetalation step with the palladium complex.

The base is essential not only for generating the copper acetylide but also for neutralizing the hydrogen halide (HBr) produced as a byproduct during the reaction.[2]

Sonogashira_Mechanism Fig. 1: The Dual Pd/Cu Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_intermediate Ar-Pd(II)L₂(Br) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkyne Ar-Pd(II)L₂(C≡CR) transmetalation->pd_alkyne cu_catalyst Cu(I)Br transmetalation->cu_catalyst reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 product Ar-C≡C-R reductive_elim->product alkyne H-C≡C-R cu_catalyst->alkyne Regenerates cu_acetylide Cu(I)-C≡C-R alkyne->cu_acetylide + Cu(I)Br, Base base Base base_h Base-H⁺Br⁻ base->base_h + HBr base->cu_acetylide cu_acetylide->transmetalation Transfers alkyne

Fig. 1: The Dual Pd/Cu Catalytic Cycle

Optimizing Reaction Conditions: A Tabulated Guide

The success of the Sonogashira coupling of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate depends on the careful selection of several key parameters. The electron-donating nature of the methyl and carbamate groups can influence the reactivity of the C-Br bond, making condition screening crucial.

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Pre-catalyst PdCl₂(PPh₃)₂ (0.5-5 mol%)Pd(PPh₃)₄ (1-5 mol%)Pd(dppf)Cl₂ (1-5 mol%)PdCl₂(PPh₃)₂ is often preferred due to its higher stability and ease of handling compared to Pd(PPh₃)₄.[3] Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species.[2] For challenging couplings, ligands like dppf can improve catalyst stability and efficiency.
Copper (I) Co-catalyst Copper(I) Iodide (CuI) (1-10 mol%)CuI is the most common and effective co-catalyst, significantly accelerating the reaction rate, allowing for milder conditions (e.g., lower temperatures).[1][2] Caution: An inert atmosphere is critical to prevent Cu-mediated oxidative homocoupling of the alkyne (Glaser coupling).[1][8]
Base Triethylamine (Et₃N)Diisopropylamine (i-Pr₂NH)PiperidineK₂CO₃ or Cs₂CO₃Amine bases (Et₃N, i-Pr₂NH) are very common as they can often serve as both the base and a co-solvent.[2] Secondary amines like piperidine or diisopropylamine can be particularly effective.[2] Inorganic bases are used in "copper-free" protocols but can be effective here as well. At least 2-3 equivalents are typically required.
Solvent Tetrahydrofuran (THF)N,N-Dimethylformamide (DMF)TolueneAcetonitrile (MeCN)The choice of solvent can influence solubility and reaction rate. THF is a good general-purpose solvent. DMF is more polar and can help solubilize reagents but requires higher purification standards. Amine bases can also be used as the primary solvent.[2]
Temperature Room Temperature to 80 °CThe reaction with aryl bromides often requires gentle heating (40-80 °C) to proceed at a reasonable rate, whereas more reactive aryl iodides can react at room temperature.[2] Reaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)This is non-negotiable. Oxygen must be excluded to prevent the degradation of the Pd(0) catalyst and to suppress the oxidative homocoupling of the alkyne, which is a major potential side reaction.[2]

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate with phenylacetylene as a model alkyne.

Materials and Reagents:

  • tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 eq) [CAS: 748812-61-5]

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (for workup)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Two-neck round-bottom flask or Schlenk flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon line with bubbler

  • Syringes and needles

  • Standard glassware for workup and purification

Workflow Fig. 2: Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Combine Pyridine Substrate, PdCl₂(PPh₃)₂, and CuI in flask setup2 Evacuate and backfill with N₂/Ar (3x) setup1->setup2 setup3 Add anhydrous THF and Et₃N via syringe setup2->setup3 react1 Add phenylacetylene dropwise via syringe setup3->react1 react2 Heat to 60 °C and stir (Monitor by TLC/LC-MS) react1->react2 workup1 Cool to RT, quench with sat. NH₄Cl react2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash organic layer (Water, Brine) workup2->workup3 workup4 Dry (Na₂SO₄), filter, and concentrate workup3->workup4 purify Purify by silica gel column chromatography workup4->purify

Fig. 2: Experimental Workflow

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Degassing: Seal the flask and condenser with septa. Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (to make a ~0.2 M solution with respect to the starting material) and triethylamine (3.0 eq) via syringe. Stir the mixture for 10 minutes at room temperature. The solution should be a yellowish suspension.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) dropwise via syringe over 5 minutes.

  • Reaction: Heat the reaction mixture to 60 °C in a pre-heated oil bath. Stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (3-methyl-5-(phenylethynyl)pyridin-2-yl)carbamate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • PubMed Central (PMC). (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Retrieved from [Link]

  • ACS Publications. (n.d.). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics. Retrieved from [Link]

  • ACS Publications. (2022, June 30). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Pd(PhCN) 2 Cl 2 /P( t -Bu) 3 : A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2013, August 2). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Academia.edu. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved from [Link]

Sources

Palladium-catalyzed cross-coupling of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cross-Coupling of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Executive Summary

This guide details the optimized protocols for the palladium-catalyzed functionalization of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (CAS: 748812-61-5). This substrate is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., CDK, PI3K) where the 2-aminopyridine motif serves as a critical hinge-binder.[1]

The presence of the tert-butoxycarbonyl (Boc) group at the C2-amine is strategic: it attenuates the Lewis basicity of the pyridine nitrogen, preventing catalyst poisoning, and directs oxidative addition to the C5-bromide.[1] However, the C3-methyl group introduces proximal steric bulk that necessitates specific ligand choices to ensure efficient transmetallation and reductive elimination.

Substrate Analysis & Strategic Considerations

FeatureChemical ImplicationOperational Strategy
C5-Bromide Active site for oxidative addition.Reactivity is enhanced by the electron-deficient pyridine ring (relative to phenyl), facilitating rapid oxidative addition.[1]
C2-Boc-Amine Protecting/Directing group.Prevents chelation to Pd(II).[1] Caution: Avoid strong acids or excessive temperatures (>120°C) to prevent thermal deprotection.[1]
C3-Methyl Steric hindrance."Buttressing effect" forces the Boc group out of plane.[1] Requires sterically demanding, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) for optimal yields.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[1][2]

This protocol is optimized for coupling aryl and heteroaryl boronic acids/esters.[1] The use of a mild base (


) and a biphasic solvent system ensures high conversion while maintaining the integrity of the Boc group.[1]
Reagents & Materials
  • Substrate: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) OR XPhos Pd G3 (1-3 mol% for difficult substrates)[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), 2.0 M aqueous solution (3.0 equiv)[1][2]
    
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure
  • Charge: In a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst.

  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M relative to substrate) via syringe.[1]

  • Base Addition: Add 2.0 M aq.

    
     (3.0 equiv).[1] The mixture will become biphasic.[1]
    
  • Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm).

    • Note: Vigorous stirring is critical for biphasic transfer.[1]

  • Monitoring: Monitor by LC-MS at 2 hours. The reaction is typically complete within 4-6 hours.

    • Target Mass: [M+H]+ = (MW of Boronic Acid - B(OH)2) + (Substrate MW - Br).[1]

  • Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Introducing amines at the C5 position is challenging due to the electron-rich nature of the resulting di-aminopyridine product, which can inhibit the catalyst.[1] We utilize the BrettPhos system, which is specifically designed to prevent catalyst deactivation in these systems.

Reagents & Materials
  • Substrate: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.2 equiv)[1]

  • Pre-Catalyst: BrettPhos Pd G3 (2-5 mol%)[1]

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.5 equiv)[1]

    • Why LHMDS? It is a non-nucleophilic strong base that minimizes competitive Boc-attack compared to NaOtBu.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.[2]

Step-by-Step Procedure
  • Charge (Solids): Add substrate and BrettPhos Pd G3 to a dry vial. Purge with Argon.

  • Charge (Liquids): Add Anhydrous Toluene (0.15 M) and the amine coupling partner.

  • Base Addition: Dropwise add LHMDS solution at room temperature.

  • Reaction: Heat to 90°C for 4-12 hours.

    • Color Change: The reaction often turns from pale yellow to deep orange/red upon catalyst activation.[1]

  • Quench: Cool to RT. Quench with saturated

    
     solution (do not use water directly if LHMDS is in large excess to avoid exotherm).[1]
    
  • Purification: Standard extraction with DCM/EtOAc.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the role of the Boc group and the critical oxidative addition step.

CatalyticCycle Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Rate Limiting) Pd(II)-Ar-Br Pd0->OxAdd + Substrate BaseStep Ligand Exchange / Base (Hydroxide/Amide) OxAdd->BaseStep Coordination TransMet Transmetallation (Suzuki) or Amine Binding (Buchwald) BaseStep->TransMet + R-B(OH)2 or H-NR2 RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II) Complex RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Substrate Substrate: 5-Br-3-Me-Py-NHBoc Substrate->OxAdd

Caption: Catalytic cycle for Pd-catalyzed cross-coupling of 5-bromo-pyridin-2-yl carbamates. The electron-deficient pyridine ring facilitates oxidative addition, while the Boc group prevents non-productive chelation.

Experimental Workflow

Workflow Setup 1. Reaction Setup (Inert Atmosphere) Execution 3. Heating (85-100°C) 4-12 Hours Setup->Execution Screening 2. Catalyst/Base Optimization (If Yield < 50%) Workup 4. Workup (Quench/Extract) Execution->Workup QC 5. QC Analysis (NMR/LCMS) Workup->QC QC->Setup Scale-up QC->Screening Fail

Caption: Standardized workflow for processing 5-bromo-3-methylpyridin-2-yl carbamate batches.

Troubleshooting & Critical Quality Attributes

IssueProbable CauseCorrective Action
Low Conversion Catalyst DeactivationSwitch to XPhos Pd G3 or Sphos Pd G3 . These precatalysts activate rapidly and form stable monoligated species.[1]
De-Boc Product Thermal/Acidic StressLower temp to 80°C. Ensure

is used instead of carbonates (which can be more hydrolytic at high temps).
Protodebromination "Wet" SolventsEnsure solvents are anhydrous (Buchwald) or strictly degassed (Suzuki).[1] The hydride source is often water or alcohol in the presence of Pd.[1]
Homocoupling Oxygen LeakRigorous degassing is required.[1] Oxygen promotes dimerization of boronic acids.[1]

References

  • Suzuki-Miyaura Coupling of 2-Aminopyridine Derivatives

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.[3][4]

    • Source: Molecules 2017, 22(2), 204.[1]

    • URL:[Link][1]

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: Palladium-Catalyzed Amination of Aryl Halides with Heterocyclic Amines.[5]

    • Source: Journal of the American Chemical Society.[1]

    • URL:[Link][1]

  • Substrate Data (CAS 748812-61-5)

    • Title: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate Substance Record.[6]

    • Source: PubChem.[1][7][8]

    • URL:[Link][1]

  • Catalyst Selection Guide

    • Title: A Guide to Buchwald-Hartwig Amination.[9]

    • Source: MilliporeSigma (Merck).[1]

Sources

Application Note: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers in medicinal chemistry and process development. It synthesizes experimental protocols with therapeutic context, specifically focusing on the utility of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate in the development of SHP2 and kinase inhibitors.

Abstract

The aminopyridine scaffold is a privileged structure in modern oncology, particularly in the design of allosteric SHP2 inhibitors and Type II kinase inhibitors. tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate serves as a critical, protected building block that enables modular synthesis without compromising the exocyclic amine. This guide details the optimized synthesis of this intermediate, its physicochemical profile, and its application in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) for generating biaryl pharmacophores.

Introduction: The "Protected Scaffold" Advantage

In the synthesis of complex heterocycles like TNO155 (a clinical SHP2 inhibitor) or Crizotinib analogs, the exocyclic amine of the pyridine ring is often a key hydrogen bond donor for binding to the target protein's hinge region or allosteric pocket.

However, during early synthetic steps—specifically metal-catalyzed couplings—this free amine can poison catalysts (via coordination to Pd) or undergo unwanted N-arylation. Protecting the amine with a tert-butoxycarbonyl (Boc) group serves a dual purpose:

  • Electronic Modulation: It reduces the electron density of the pyridine ring, facilitating nucleophilic aromatic substitution (

    
    ) or oxidative addition at the C-Br bond.
    
  • Chemoselectivity: It masks the amine, forcing reaction exclusively at the halogenated position.

This intermediate is indispensable for "Late-Stage Diversification" strategies where the core scaffold is built first, and the solubilizing/binding amine is revealed only in the final step.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyData
Chemical Name tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
CAS Number 748812-61-5
Molecular Formula

Molecular Weight 287.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Melting Point 100–104 °C (typical range)
Stability Stable under inert atmosphere (Argon/Nitrogen); Moisture sensitive

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Rationale: Direct Boc-protection of 2-aminopyridines is often sluggish due to the electron-withdrawing nature of the ring. Using DMAP as a nucleophilic catalyst is essential, but conditions must be controlled to prevent the formation of the bis-Boc byproduct.

Reagents:

  • 2-Amino-5-bromo-3-methylpyridine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)[1]
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask and purge with

    
    .
    
  • Dissolution: Add 2-Amino-5-bromo-3-methylpyridine (5.0 g, 26.7 mmol) and anhydrous DCM (50 mL). Stir until dissolved.

  • Base Addition: Add

    
     (5.6 mL, 40.0 mmol) followed by DMAP (326 mg, 2.67 mmol). Cool the solution to 0°C using an ice bath.
    
  • Reagent Addition: Dissolve

    
     (7.0 g, 32.0 mmol) in DCM (20 mL) and add it dropwise over 30 minutes. Critical: Slow addition prevents local high concentrations that favor bis-Boc formation.
    
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 16 hours.

  • Checkpoint (TLC): Monitor using Hexane:EtOAc (4:1). The starting amine (

    
    ) should disappear; product appears at 
    
    
    
    .
  • Workup:

    • Wash with 1M HCl (2 x 30 mL) to remove DMAP and unreacted amine.

    • Wash with Sat.

      
       (30 mL) and Brine (30 mL).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-10% EtOAc in Hexane).

Protocol B: Downstream Suzuki-Miyaura Coupling

Rationale: This protocol demonstrates how to couple the intermediate with an aryl boronic acid, a common step in synthesizing SHP2 inhibitors.

Reagents:

  • tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 equiv)

  • Aryl Boronic Acid (e.g., Phenylboronic acid) (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 M aqueous solution) (3.0 equiv)
    
  • 1,4-Dioxane (degassed)

Methodology:

  • Inertion: Charge a microwave vial or pressure tube with the carbamate (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst (0.05 mmol). Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and

    
     solution (1.5 mL).
    
  • Heating: Heat at 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash filtrate with water/brine.

  • Deprotection (Optional): To reveal the amine, treat the crude coupling product with TFA/DCM (1:4) at RT for 2 hours.[2][1]

Visualizing the Workflow

The following diagram illustrates the synthesis of the intermediate and its divergent application into two major pharmaceutical classes: SHP2 Allosteric Inhibitors and Type II Kinase Inhibitors .

G cluster_0 Key Transformation Start 2-Amino-3-methylpyridine Bromination Bromination (NBS, DMF) Start->Bromination Precursor 2-Amino-5-bromo- 3-methylpyridine Bromination->Precursor Reaction Boc Protection (Boc2O, DMAP) Precursor->Reaction Intermediate tert-Butyl (5-bromo-3-methylpyridin- 2-yl)carbamate (CAS 748812-61-5) Reaction->Intermediate Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Intermediate->Coupling Biaryl Biaryl Intermediate Coupling->Biaryl PathA Route A: Acidic Deprotection (TFA/DCM) Biaryl->PathA PathB Route B: Cyclization (e.g., with alpha-haloketones) Biaryl->PathB Drug1 SHP2 Inhibitor Scaffold (e.g., TNO155 Analogs) PathA->Drug1 Drug2 Imidazo[1,2-a]pyridine (Kinase Inhibitors) PathB->Drug2

Caption: Synthesis pathway converting the raw pyridine amine into the protected intermediate, followed by divergent synthesis into SHP2 and Kinase inhibitor classes.

Case Study: Relevance to SHP2 Inhibition

Therapeutic Target: SHP2 (Src homology region 2 domain-containing phosphatase-2) is a key node in the RAS/MAPK signaling pathway. Relevance of the Intermediate: Recent allosteric inhibitors, such as TNO155 (Novartis), utilize a fused heterocyclic core (pyrazine or pyridine) substituted with an amine. The synthesis of these molecules often requires the 5-bromo-3-methylpyridin-2-amine motif.

  • Mechanism: The 3-methyl group forces the pyridine ring into a specific torsion angle relative to the rest of the molecule, critical for locking SHP2 in its auto-inhibited conformation.

  • Synthesis Role: The Boc-protected bromide allows researchers to attach the pyridine "head" to the central scaffold (e.g., via Suzuki or Buchwald coupling) without the amine interfering with the palladium catalyst.

Handling and Safety

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon). The Boc group is acid-labile; avoid storage near volatile acids (HCl, TFA).

  • Spill Response: Sweep up solid spills to avoid dust generation. Clean surface with acetone.

References

  • Chemical Identity & Properties: PubChem.[3] tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate (Analogous Structure Data). Available at: [Link]

  • SHP2 Inhibitor Context (TNO155): LaMarche, M. J., et al. (2020). "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry. Available at: [Link]

  • Suzuki Coupling of Aminopyridines: Maligres, P. E., et al. (2002). "Synthesis of 2-Amino-5-arylpyridines via the Suzuki Coupling." Tetrahedron Letters. (General reference for methodology).

Sources

Application Note: Controlled Deprotection of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the validated protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate . This transformation yields 2-amino-5-bromo-3-methylpyridine , a critical pharmacophore and intermediate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

We present two distinct methodologies:

  • Method A (TFA/DCM): The "Gold Standard" for small-scale, high-purity isolation, particularly useful when the free base is required for immediate subsequent coupling.

  • Method B (HCl/Dioxane): A scalable, precipitation-based method yielding the stable hydrochloride salt, ideal for storage or bulk processing.

Chemical Context & Retrosynthetic Logic

The substrate features a 2-aminopyridine core.[1][2][3] Unlike simple anilines, the pyridine nitrogen introduces basicity and potential coordination issues. The 3-methyl group provides steric bulk that stabilizes the conformation but can slightly retard reaction rates compared to unhindered pyridines. The 5-bromo substituent is the "payload" for downstream chemistry and must remain intact; therefore, reductive conditions (e.g., hydrogenation) are strictly contraindicated.

Reaction Scheme


Mechanistic Insight

The deprotection follows an acid-catalyzed


-type fragmentation.
  • Protonation: The carbonyl oxygen of the carbamate is protonated.

  • Fragmentation: The tert-butyl cation cleaves, generating a carbamic acid intermediate.[4]

  • Decarboxylation: The unstable carbamic acid spontaneously loses

    
     to form the amine salt.
    
  • Fate of t-Butyl: The tert-butyl cation eliminates a proton to form isobutylene gas (volatile) or is trapped by a scavenger if added.[4]

Visualization: Mechanistic Pathway

Boc_Mechanism Start Boc-Protected Substrate Protonation Protonated Intermediate Start->Protonation + H+ (TFA or HCl) Frag Carbamic Acid + t-Butyl Cation Protonation->Frag Rate Limiting Step Isobutyl Isobutylene (Gas) Frag->Isobutyl Elimination Salt Amine Salt (Product) Frag->Salt - CO2 (Decarboxylation) CO2 CO2 (Gas)

Figure 1: Acid-catalyzed fragmentation pathway of the Boc group.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Best for: Small scale (<5g), preparing free base for immediate use.

Reagents:

  • Substrate: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (Grade: HPLC)

  • Reagent: Trifluoroacetic Acid (TFA) (Grade: >99%)

  • Quench: Saturated aq. NaHCO3 or 1N NaOH

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in DCM (concentration ~0.2 M).

    • Note: Ensure the flask is vented (needle through septum) to allow

      
       and isobutylene escape.
      
  • Acid Addition: Cool the solution to 0°C (ice bath). Add TFA dropwise.

    • Ratio: Standard ratio is 1:1 (v/v) TFA:DCM for rapid cleavage, or 1:4 for milder conditions.

    • Exotherm Warning: The reaction is exothermic; add slowly.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 2–4 hours.

    • Monitoring: Check by TLC (Solvent: 30% EtOAc/Hexane). The Boc-protected spot (

      
      ) should disappear; the free amine (polar) will stay at the baseline or require MeOH/DCM to move.
      
  • Concentration: Evaporate volatiles on a rotary evaporator.

    • Critical Step: Co-evaporate with toluene (2x) or DCM (2x) to remove residual TFA. The product is now the TFA salt .[4]

  • Free Basing (Optional but Recommended):

    • Redissolve the residue in DCM.

    • Wash carefully with Saturated Aqueous

      
       until the aqueous layer pH > 8.
      
    • Extract aqueous layer with DCM (2x).

    • Dry combined organics over

      
      , filter, and concentrate.[5]
      
Method B: 4N HCl in Dioxane

Best for: Scale-up (>5g), long-term storage (Salt form is stable).

Procedure:

  • Dissolution: Dissolve substrate in minimal dry 1,4-dioxane or EtOAc (approx 3-5 mL per gram).

  • Acid Addition: Add 4N HCl in Dioxane (5-10 equivalents).

  • Reaction: Stir at Room Temperature.

    • Observation: The hydrochloride salt often precipitates as a white or off-white solid within 1-3 hours.

  • Isolation:

    • If precipitate forms: Filter the solid, wash with diethyl ether or hexanes to remove Boc byproducts.

    • If no precipitate: Add diethyl ether slowly to induce precipitation.

  • Drying: Dry the solid under high vacuum. This yields the Hydrochloride Salt .

Workflow Visualization

Workflow Start Start: Boc-Substrate (Solid) Solvent Dissolve in DCM or Dioxane Start->Solvent Acid Add Acid (TFA or HCl) 0°C -> RT Solvent->Acid Monitor Monitor (TLC/LCMS) Check for loss of SM Acid->Monitor Decision Salt Precipitated? Monitor->Decision Filter Filtration (Method B) Wash with Et2O Decision->Filter Yes (HCl) Workup Aq. Workup (Method A) Neut. w/ NaHCO3 -> Extract Decision->Workup No (TFA) Final Final Product (Free Base or Salt) Filter->Final Workup->Final

Figure 2: Decision tree for selecting isolation method based on acid choice.

Quality Control & Data Validation

Expected Analytical Data
AttributeSpecificationNotes
Appearance White to off-white solidDarkening indicates oxidation (store under

).
1H NMR (DMSO-d6) Loss of singlet at

ppm
Confirms removal of 9H t-butyl group.
1H NMR (Amine) Broad singlet

ppm
Position shifts depending on Salt vs Free Base.
LC-MS Mass:

Bromine isotope pattern (1:1 ratio) must be visible.
Melting Point 91–95 °C (Free Base)Lit. value for 2-amino-5-bromo-3-methylpyridine [1].
Troubleshooting Table
ObservationRoot CauseCorrective Action
Incomplete Reaction Acid consumed by basic pyridine NAdd more acid equivalents (up to 10-20 eq).
"Gumming" / Oil Trace solvent/TFA trappedCo-evaporate with Toluene; Triturate with Hexanes/Ether.
New Impurity by LCMS t-Butylation of ring (Rare)Add scavenger (e.g., Triethylsilane or water) to reaction mix.
Low Yield (Workup) Product is water soluble2-Aminopyridines are polar. Saturate aqueous layer with NaCl; use 10% MeOH/DCM for extraction.

Safety & Handling

  • TFA: Highly corrosive and causes severe burns. Use in a fume hood.

  • Isobutylene: Flammable gas generated during reaction. Ensure venting.

  • Pressure: Never run Boc deprotection in a tightly sealed vessel without pressure relief.

References

  • Sigma-Aldrich. 2-Amino-5-bromo-3-methylpyridine Product Specification. Link

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[6] (Standard reference for Boc cleavage conditions).

  • Common Organic Chemistry. Boc Deprotection Mechanism and Protocols. Link

  • Organic Syntheses. General Procedures for Boc Removal. Coll. Vol. 10, p.170. Link

Sources

Application Notes and Protocols: A Guide to the Purification of Products from tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a versatile building block in modern synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility lies in the strategic placement of a bromine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions, and a Boc-protected amine, which allows for subsequent synthetic transformations. The successful synthesis of target molecules using this intermediate is critically dependent on the effective purification of the reaction products. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for purifying products derived from common reactions involving this key intermediate, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

The methodologies described herein are grounded in established chemical principles and supported by practical examples from the scientific literature. The aim is to provide not just a set of instructions, but a framework for understanding the "why" behind each step, enabling the researcher to adapt and troubleshoot their purification strategies effectively.

Understanding the Reaction Milieu: A Prerequisite for Effective Purification

Before embarking on a purification strategy, it is imperative to have a comprehensive understanding of the components present in the crude reaction mixture. A typical reaction involving tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate will contain not only the desired product but also a variety of other species that must be removed.

Key Components of a Typical Crude Reaction Mixture:

  • Desired Product: The target molecule resulting from the C-C or C-N bond formation.

  • Unreacted Starting Material: Residual tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate.

  • Reagents and Catalysts: Unconsumed coupling partners (e.g., boronic acids, amines), palladium catalysts, phosphine ligands, and bases.

  • Byproducts: Species generated from side reactions, such as homocoupling of the boronic acid in Suzuki reactions, or products of premature Boc-deprotection.

  • Solvent: The reaction solvent.

The physicochemical properties of these components, particularly their polarity, solubility, and pKa, will dictate the most effective purification strategy. The presence of the Boc-protecting group generally renders the desired product less polar than its deprotected counterpart, a feature that is central to the purification methods described below.

Purification Strategy Decision Workflow

The choice of purification method is a critical decision that will impact the yield and purity of the final compound. The following workflow provides a logical approach to selecting the most appropriate technique.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (Extraction) start->workup TLC TLC Analysis of Organic Layer workup->TLC decision Assess Spot Separation and Product State TLC->decision flash_chrom Flash Column Chromatography decision->flash_chrom  Complex mixture or  oily product recrystallization Recrystallization decision->recrystallization  Solid product with  good spot separation trituration Trituration decision->trituration  Solid product with  minor impurities end Pure Product flash_chrom->end recrystallization->end trituration->end

Caption: A decision workflow for selecting the appropriate purification method.

Part 1: Purification of Suzuki-Miyaura Cross-Coupling Products

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron species with an organohalide.[1][2] When applied to tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, it allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring.

Anticipated Impurities in Suzuki-Miyaura Reactions

A thorough understanding of potential impurities is crucial for developing an effective purification strategy.

Impurity TypeChemical NatureRationale for Formation
Homocoupled Boronic Acid Biaryl compound derived from the boronic acid partner.Reductive elimination from a Pd(II) intermediate bearing two aryl groups from the boronic acid.
Unreacted Starting Material tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamateIncomplete reaction.
Palladium Residues Palladium black or soluble palladium complexes.Catalyst degradation or incomplete removal during work-up.
Boronic Acid/Borate Esters Water-soluble boron-containing species.Excess reagent and byproducts of transmetalation.
Protocol 1: Aqueous Work-up and Extraction

This initial purification step aims to remove the bulk of inorganic salts, water-soluble reagents, and byproducts.

Step-by-Step Methodology:

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS analysis, allow the reaction mixture to cool to room temperature.

  • Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent such as dioxane or THF, concentrate the mixture under reduced pressure to remove the bulk of the solvent.

  • Partitioning: To the reaction residue, add an organic solvent for extraction (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of ammonium chloride.[3]

  • Extraction: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Organic Layer Collection: Collect the organic layer.

  • Back-Extraction: Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the most common and effective method for separating the desired product from closely related impurities.[4]

Step-by-Step Methodology:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. Alternatively, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it directly onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common and effective solvent system for this class of compounds is a gradient of ethyl acetate in hexanes.[4][5]

    • Starting Polarity: Begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar impurities.

    • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20-40% ethyl acetate in hexanes) to elute the desired product. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for a wide range of compound polarities.
Mobile Phase Ethyl Acetate/Hexanes GradientProvides good separation for moderately polar compounds.[4][5][6]
Typical Gradient 5% to 40% Ethyl Acetate in HexanesElutes non-polar byproducts first, followed by the desired product.
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainThe pyridine ring is UV active, and the carbamate may be visible with a suitable stain.
Protocol 3: Purification by Recrystallization

If the product obtained after chromatography is a solid, recrystallization can be employed to achieve higher purity.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for Boc-protected compounds include hexanes/ethyl acetate, diethyl ether, or ethanol/water mixtures.[3][7]

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Part 2: Purification of Buchwald-Hartwig Amination Products

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction enables the synthesis of a diverse range of N-aryl and N-heteroaryl derivatives from tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate.

Anticipated Impurities in Buchwald-Hartwig Reactions
Impurity TypeChemical NatureRationale for Formation
Unreacted Amine The amine coupling partner.Excess reagent used to drive the reaction to completion.
Unreacted Starting Material tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamateIncomplete reaction.
Palladium Residues Palladium black or soluble palladium complexes.Catalyst degradation or incomplete removal during work-up.
Ligand and Base Residues Phosphine oxides and inorganic salts.Byproducts from the catalytic cycle and reaction conditions.
Protocol 4: Aqueous Work-up and Extraction

The initial work-up for a Buchwald-Hartwig reaction is similar to that of a Suzuki coupling, with the key difference being the potential need to remove a basic amine starting material.

Step-by-Step Methodology:

  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate or toluene.

  • Filtration (Optional): To remove insoluble palladium residues and inorganic salts, the mixture can be filtered through a pad of celite.

  • Washing: Transfer the filtrate to a separatory funnel and wash with water and brine. If the amine starting material is basic, an acidic wash (e.g., dilute aqueous HCl or citric acid) can be employed to remove it, provided the desired product is stable to these conditions.[9] However, care must be taken as the Boc group is acid-labile. A safer alternative is to remove the excess amine by chromatography.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 5: Purification by Flash Column Chromatography

The polarity of the Buchwald-Hartwig product will depend on the nature of the coupled amine. The general principles of flash chromatography outlined in Protocol 2 apply, with adjustments to the solvent system as needed.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for a wide range of compound polarities.
Mobile Phase Ethyl Acetate/Hexanes or Dichloromethane/MethanolFor less polar products, an ethyl acetate/hexanes gradient is suitable. For more polar products, a dichloromethane/methanol system may be necessary.[6]
TLC Visualization UV light (254 nm) and/or a ninhydrin or potassium permanganate stainThe product will be UV active. Ninhydrin can be used to visualize any primary or secondary amine impurities.

Validation and Characterization of the Purified Product

Following any purification protocol, it is essential to confirm the identity and purity of the final product.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to assess purity. A pure compound should appear as a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is a powerful tool for confirming the identity of the desired product and detecting impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method for determining purity.

Conclusion

The successful purification of products from reactions involving tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a critical step in the synthesis of more complex molecules. By understanding the nature of the reaction mixture and applying a logical workflow, researchers can select the most appropriate purification strategy. The detailed protocols for aqueous work-up, flash column chromatography, and recrystallization provided in this application note serve as a robust starting point for achieving high purity and yield. As with any chemical process, careful execution and diligent analysis are paramount to success.

References

  • Koch, A. et al. (2008). tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2408. Available at: [Link]

  • FUJIFILM Wako Chemicals U.S.A. Corporation. Boronic Acid Compounds for Suzuki Coupling Reaction. Available at: [Link]

  • Choi, Y. et al. (2011). tert-Butyl N-{4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]phenyl}carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o878. Available at: [Link]

  • Lunn, G. et al. (1966). Carbamic acid, tert-butyl ester. Organic Syntheses, 46, 23. Available at: [Link]

  • Lundgren, R. J. et al. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 82, 38. Available at: [Link]

  • Gao, Y. et al. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry, 21(21), 6434-6445. Available at: [Link]

  • Knowles, R. R. et al. (2014). Supplementary Materials for A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Princeton University. Available at: [Link]

  • Google Patents. (2019). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Synthesis of 2-Amino-5-(or 3-)arylazo-Substituted Pyridines and Pyrazines from Pyridinium N-Aminides. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Organic Syntheses. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Available at: [Link]

  • MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Available at: [Link]

  • ResearchGate. (2020). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][3][4][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Available at: [Link]

  • National Institutes of Health. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Available at: [Link]

  • The Curious Wavefunction. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Parte experimental. Available at: [Link]

  • National Institutes of Health. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • C-25 ISOLATION AND IDENTIFICATION SECONDARY METABOLITES COMPOUND ETHYL ACETATE : n-HEXANE (4 : 6) FRACTION OF GULMA SIAM LEAVES. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. Available at: [Link]

Sources

Application of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate in materials science

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (CAS 748812-61-5) as a high-value scaffold in materials science.[1]

Application Note: Advanced Heterocyclic Building Blocks for Optoelectronics

Core Application Profile

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a bifunctional pyridine scaffold critical for synthesizing Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) .[1] Its value lies in its orthogonal reactivity:

  • C5-Bromine: Enables π-conjugation extension via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to tune HOMO/LUMO levels.[1]

  • N-Boc Protected Amine: Serves as a latent nucleophile. Upon deprotection, it facilitates the formation of fused ring systems (e.g., imidazo[4,5-b]pyridines ) or acts as a chelating site for phosphorescent metal complexes (e.g., Iridium(III) emitters).[1]

  • C3-Methyl Group: Provides steric bulk that disrupts π-π stacking aggregation in the solid state, reducing fluorescence quenching and improving solubility of the final polymer or small molecule.[1]

Strategic Synthesis Workflows

The following diagram illustrates the divergent synthesis pathways transforming this intermediate into functional materials (Host Materials, Electron Transport Layers, and Emitters).[1]

G Start tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (CAS 748812-61-5) Suzuki Pathway A: C-C Coupling (Suzuki-Miyaura) Start->Suzuki Ar-B(OH)2 / Pd(0) Deprotect Pathway B: Deprotection (Acid Hydrolysis) Start->Deprotect TFA / DCM Biaryl Biaryl Pyridine Derivatives (Electron Transport Layer) Suzuki->Biaryl Tuning Bandgap Imidazo Imidazo[4,5-b]pyridine Core (Bipolar Host Material) Deprotect->Imidazo + Aldehyde/Oxidant Cyclization IrComplex Ir(III) Heteroleptic Complex (Phosphorescent Emitter) Deprotect->IrComplex + IrCl3 / Ligands Chelation

Figure 1: Divergent synthetic utility of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate in constructing optoelectronic materials.

Experimental Protocols

Protocol A: Synthesis of Imidazo[4,5-b]pyridine-based Host Materials

Target Application: Bipolar Host Materials for Blue/Green Phosphorescent OLEDs.[1]

Rationale: The imidazo[4,5-b]pyridine core is electron-deficient (n-type).[1] By coupling it with hole-transporting (p-type) units like carbazole, a bipolar host is created, ensuring balanced charge injection in the device.[1][2]

Step 1: N-Boc Deprotection [1]

  • Dissolve 10.0 mmol of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate in 20 mL of Dichloromethane (DCM).

  • Add 5 mL of Trifluoroacetic acid (TFA) dropwise at 0°C.

  • Stir at room temperature (RT) for 3 hours. Monitor via TLC (disappearance of starting material).[1]

  • Quench with saturated NaHCO₃ solution until pH ~8.

  • Extract with DCM (3 x 30 mL), dry over Na₂SO₄, and concentrate to yield 2-amino-5-bromo-3-methylpyridine .

Step 2: Oxidative Cyclization to Imidazo[4,5-b]pyridine

  • Mix the deprotected amine (5.0 mmol) with an aryl aldehyde (e.g., 4-(carbazol-9-yl)benzaldehyde) (5.5 mmol) in DMSO (10 mL).

  • Add Na₂S₂O₅ (3.0 mmol) as an oxidant/condensing agent.

  • Heat the mixture to 120°C for 12 hours under N₂ atmosphere.

  • Cool and pour into ice water. Filter the precipitate.[1]

  • Purify via column chromatography (Hexane/EtOAc) to isolate the 2-aryl-6-bromo-imidazo[4,5-b]pyridine intermediate.

Step 3: Suzuki Coupling (Extension)

  • React the cyclized bromide (2.0 mmol) with Phenylboronic acid (2.4 mmol).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).[1] Base: K₂CO₃ (2M aq, 4.0 mmol).[1] Solvent: Toluene/Ethanol (4:1).[1]

  • Reflux at 90°C for 24 hours.

  • Workup: Extract, dry, and recrystallize from toluene to yield the final host material.

Protocol B: Synthesis of Iridium(III) Ancillary Ligands

Target Application: Red Phosphorescent Emitters for OLEDs.[1]

Rationale: The 2-aminopyridine moiety, once deprotected, can form bidentate ligands (N^N coordination) or be converted to C^N cyclometalating ligands, essential for tuning the triplet energy of Iridium complexes.[1]

  • Deprotection: Follow Step 1 from Protocol A.

  • Ligand Formation: React 2-amino-5-bromo-3-methylpyridine (1 eq) with a benzoyl chloride derivative (1 eq) in Pyridine (solvent) to form the N-acyl amide.

  • Complexation:

    • Mix Iridium(III) chloride hydrate (IrCl₃[1]·xH₂O) with the ligand in 2-ethoxyethanol/water (3:1).[1]

    • Heat to 110°C for 18 hours to form the chloro-bridged dimer.[1]

    • React the dimer with acetylacetone (acac) and Na₂CO₃ to yield the heteroleptic Ir(III) complex.[1]

Material Properties & Data Summary

PropertyValue / CharacteristicRelevance to Materials Science
Molecular Weight 287.15 g/mol Low MW allows for vacuum sublimation purification.
Melting Point 108–110 °CIndicator of crystallinity; derivatives often have T_g > 150°C.
Electronic Character Electron-Deficient (Acceptor)Pyridine ring lowers LUMO, facilitating electron injection.[1]
Solubility Soluble in DCM, THF, TolueneCompatible with solution-processing (Spin coating/Inkjet).[1]
Substitution Effect 3-Methyl GroupSteric hindrance prevents "face-to-face" quenching in films.

References

  • Synthesis of Imidazo[4,5-b]pyridine Derivatives : Acta Crystallographica Section E, 2008, E64, o2262.[1] Link

  • Suzuki Cross-Coupling of Pyridine Derivatives : Molecules, 2017, 22(2), 218.[1] Link[1]

  • OLED Host Materials based on Imidazo-Pyridine : Journal of Materials Chemistry C, 2015, 3, 10413.[1] Link

  • Iridium(III) Complexes for OLEDs : International Journal of Molecular Sciences, 2020, 21(3), 845.[1] Link[1]

  • Boc-Protection Strategies in Heterocycles : Organic Syntheses, Coll. Vol. 10, p.301. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

Introduction to the Synthesis

The protection of the amino group of 2-amino-5-bromo-3-methylpyridine with a tert-butoxycarbonyl (Boc) group is a common transformation in medicinal chemistry. The resulting carbamate, tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, is a versatile intermediate. The most prevalent method for this protection is the reaction of the parent amine with di-tert-butyl dicarbonate (Boc₂O), often in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can complicate the synthesis and purification process. This guide will illuminate these potential pitfalls and provide robust solutions.

Main Reaction Pathway

The desired transformation involves the nucleophilic attack of the exocyclic amino group of 2-amino-5-bromo-3-methylpyridine on one of the carbonyl carbons of Boc₂O. This is followed by the collapse of the tetrahedral intermediate and the loss of tert-butoxycarbonyl as a leaving group, which subsequently decomposes to carbon dioxide and tert-butanol.

Main Reaction Pathway cluster_reactants Reactants cluster_product Product 2-amino-5-bromo-3-methylpyridine 2-Amino-5-bromo- 3-methylpyridine Product tert-Butyl (5-bromo-3-methylpyridin- 2-yl)carbamate 2-amino-5-bromo-3-methylpyridine->Product Nucleophilic Attack Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Electrophile

Caption: Desired reaction for Boc protection.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address specific issues you may encounter during your experiment. Each question is followed by a detailed explanation of the underlying chemistry and actionable troubleshooting steps.

FAQ 1: My reaction is incomplete, and I have a significant amount of unreacted 2-amino-5-bromo-3-methylpyridine. What is causing this?

Root Cause Analysis:

The low conversion of your starting material is likely due to the reduced nucleophilicity of the exocyclic amino group in 2-amino-5-bromo-3-methylpyridine. The pyridine ring is electron-withdrawing, which decreases the electron density on the amino group, making it a weaker nucleophile. This effect is compounded by the presence of the electron-withdrawing bromine atom.

Troubleshooting Steps:

Parameter Recommendation & Rationale
Reaction Time Increase the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.
Temperature Gently heat the reaction mixture. Increasing the temperature to 40-50 °C can enhance the reaction rate. However, be cautious, as excessive heat can lead to the thermal decomposition of the product.[1]
Stoichiometry Use a slight excess of Boc₂O (1.1-1.5 equivalents). This can help drive the reaction to completion. However, a large excess may promote the formation of the di-Boc side product (see FAQ 2).
Catalyst Consider the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP is a highly effective acylation catalyst that can significantly accelerate the reaction.[2] It functions by forming a more reactive N-acylpyridinium intermediate with Boc₂O.

Experimental Protocol: DMAP-Catalyzed Boc Protection

  • To a solution of 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., THF, Dichloromethane), add Boc₂O (1.2 eq).

  • Add DMAP (0.05-0.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, proceed with the standard workup procedure.

DMAP Catalysis Boc2O Boc₂O Intermediate N-Boc-DMAP⁺ (Highly Reactive) Boc2O->Intermediate + DMAP DMAP DMAP Product Product Intermediate->Product + Amine - DMAP Amine 2-Amino-5-bromo- 3-methylpyridine Amine->Product

Caption: DMAP-catalyzed activation of Boc₂O.

FAQ 2: I am observing a significant side product with a higher molecular weight than my desired product. What is it and how can I avoid it?

Root Cause Analysis:

This common side product is the di-Boc protected amine, tert-butyl (tert-butoxycarbonyl)(5-bromo-3-methylpyridin-2-yl)carbamate. Its formation is favored by an excess of Boc₂O, the presence of a strong base, or prolonged reaction times, especially when a catalyst like DMAP is used. The initial product, the mono-Boc protected amine, can be deprotonated to form an amide anion, which is a potent nucleophile that can react with a second molecule of Boc₂O.

Troubleshooting Steps:

Parameter Recommendation & Rationale
Stoichiometry Carefully control the stoichiometry of Boc₂O. Use no more than 1.1-1.2 equivalents.
Base Avoid strong, non-nucleophilic bases. If a base is necessary, a milder base like triethylamine (TEA) or sodium bicarbonate is preferable to stronger bases like sodium hydride. In many cases, the reaction can proceed without an added base.
Reaction Monitoring Monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to prevent the over-reaction to the di-Boc product.
Purification Purify the crude product using column chromatography. The di-Boc product is significantly less polar than the mono-Boc product and can be readily separated on silica gel.

digraph "Side_Reactions" {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

"Start" [label="2-Amino-5-bromo-3-methylpyridine"]; "MonoBoc" [label="Desired Product\n(Mono-Boc)", fillcolor="#E6F4EA"]; "DiBoc" [label="Side Product\n(Di-Boc)", fillcolor="#FCE8E6", fontcolor="#202124"];

"Start" -> "MonoBoc" [label="+ Boc₂O"]; "MonoBoc" -> "DiBoc" [label="+ Boc₂O\n(Excess Reagent/\nStrong Base)"]; }

Caption: Pathway to the di-Boc side product.

FAQ 3: My product appears to be degrading during workup or purification. What could be the cause?

Root Cause Analysis:

The Boc protecting group is notoriously sensitive to acidic conditions.[2] Inadvertent exposure to acid during aqueous workup (e.g., an acidic quench) or during silica gel chromatography can lead to the cleavage of the Boc group, regenerating the starting amine. Additionally, prolonged heating can cause thermal decomposition of the carbamate.[1]

Troubleshooting Steps:

Condition Recommendation & Rationale
Aqueous Workup Ensure all aqueous washes are neutral or slightly basic. Use a saturated solution of sodium bicarbonate or a dilute solution of a mild base if necessary. Avoid acidic quenches.
Chromatography Use a neutral or slightly basic mobile phase for column chromatography. A small amount of triethylamine (0.1-1%) can be added to the eluent to neutralize the acidic sites on the silica gel.
Temperature Avoid excessive heat during all stages of the synthesis, workup, and purification. Concentrate solutions under reduced pressure at temperatures below 40 °C. The Boc group can be thermally unstable at temperatures above 85-90 °C.[1]
FAQ 4: Could the reaction be occurring on the pyridine nitrogen instead of the exocyclic amine?

Root Cause Analysis:

While the pyridine nitrogen is a potential nucleophilic site, acylation with Boc₂O preferentially occurs on the more nucleophilic exocyclic amino group. The lone pair of electrons on the exocyclic nitrogen is more available for nucleophilic attack compared to the lone pair on the pyridine nitrogen, which is part of the aromatic system. While N-acylation of the pyridine ring is possible under certain conditions, it is generally not a significant competing pathway in this specific reaction.

Mitigation:

Standard reaction conditions for Boc protection are selective for the exocyclic amine. Following the recommended protocols should minimize any potential for reaction at the pyridine nitrogen.

Summary of Key Reaction Parameters and Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction Low nucleophilicity of the amineIncrease reaction time and/or temperature (moderately); use a slight excess of Boc₂O; consider catalytic DMAP.
Di-Boc Formation Excess Boc₂O; strong base; prolonged reaction timeUse 1.1-1.2 eq of Boc₂O; use a mild base or no base; monitor the reaction closely.
Product Degradation Acidic conditions during workup/purification; excessive heatUse neutral or basic aqueous washes; add TEA to chromatography eluent; avoid high temperatures.

Analytical Characterization

To effectively troubleshoot your synthesis, it is crucial to accurately identify the components of your reaction mixture.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor reaction progress. The product will have a higher Rf value than the starting amine, and the di-Boc side product will have a higher Rf than the mono-Boc product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information to confirm the identity of the product and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to quantify the purity.

References

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • ACS Publications. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • PubMed. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). Retrieved from [Link]

  • ResearchGate. (n.d.). tert Butyl N -(5-bromo-1 H -imidazo[4,5- b ]pyridin-2-ylmethyl)carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6. Retrieved from [Link]

  • GSC Online Press. (n.d.). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • PubMed. (n.d.). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-methylpyridine: Properties and Transformations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Potent Aminopyridine-Based nNOS-Inhibitor by Two Recent No-Carrier-Added 18 F-Labelling Methods. Retrieved from [Link]

  • Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.
  • ResearchGate. (n.d.). Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (n.d.). BOC deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). Retrieved from [Link]

Sources

Troubleshooting Low Yields in Buchwald-Hartwig Reactions with tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Welcome to the technical support guide for troubleshooting Buchwald-Hartwig amination reactions involving tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this specific, yet common, class of reaction. The amination of 2-halopyridines, particularly those with additional substitution and protecting groups, presents a unique set of obstacles that can lead to frustratingly low yields.

This guide moves beyond a simple checklist of reaction parameters. It delves into the mechanistic reasoning behind common failures and provides a logical, step-by-step framework for identifying and resolving the root cause of poor reaction performance.

Part 1: The Troubleshooting Guide - A Diagnostic Approach

Low yields in the Buchwald-Hartwig amination of this substrate are rarely due to a single factor. More often, it's a combination of suboptimal conditions that synergistically suppress the catalytic cycle. This section provides a diagnostic workflow to systematically address potential issues.

Visualizing the Problem: A Troubleshooting Flowchart

The following flowchart provides a structured path for diagnosing the cause of low yields. Start at the top and work your way through the decision points based on your experimental observations.

Buchwald_Troubleshooting start Low Yield Observed (tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate) q1 Is Palladium Black (precipitate) visible? start->q1 sol1 YES: Catalyst Deactivation (Aggregation) q1->sol1 Yes q2 NO: Proceed to Reagent & Setup Check q1->q2 No act1 Action: 1. Re-evaluate Ligand Choice (Increase bulk). 2. Lower Reaction Temperature. 3. Ensure Strict Inert Atmosphere. sol1->act1 q3 Are Reagents & Solvents Anhydrous and Degassed? q2->q3 sol2 NO: Catalyst Poisoning (Water/Oxygen) q3->sol2 No q4 YES: Proceed to Parameter Optimization q3->q4 Yes act2 Action: 1. Dry solvents over appropriate agent. 2. Degas solvents (freeze-pump-thaw or sparge). 3. Use fresh, high-purity reagents. sol2->act2 q5 Is the Starting Material fully consumed? q4->q5 sol3 NO: Inefficient Catalytic Cycle q5->sol3 No q6 YES: Side Reaction is Likely q5->q6 Yes act3 Action: 1. Screen Ligands (e.g., RuPhos, BrettPhos). 2. Screen Bases (e.g., LHMDS, Cs₂CO₃). 3. Increase Temperature Incrementally. sol3->act3 sol4 YES: Potential Side Reactions (e.g., Hydrodehalogenation, Boc-cleavage) q6->sol4 act4 Action: 1. Use a weaker base (e.g., K₃PO₄). 2. Lower reaction temperature. 3. Analyze crude mixture for byproducts. sol4->act4

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Explanations

This section expands on the troubleshooting flowchart, providing detailed, science-backed answers to common questions.

Q1: My reaction has stalled, and I see a black precipitate. What's happening and how do I fix it?

A: The black precipitate is likely palladium black, which forms when the active Pd(0) catalyst aggregates and falls out of the catalytic cycle.[1] This is a common form of catalyst deactivation. For pyridine-containing substrates, this issue is often exacerbated.

  • The Root Cause - Catalyst Poisoning and Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center.[2][3] This coordination can inhibit the catalytic cycle and, in some cases, promote the aggregation of palladium atoms into inactive palladium black.[1][4] The steric hindrance from the 3-methyl group and the bulky carbamate on your substrate, tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, can influence which ligands are effective at preventing this.

  • Solution - Ligand Selection is Critical: To counteract this, bulky, electron-rich phosphine ligands are essential.[2][5] These ligands stabilize the active monomeric Pd(0) species and sterically shield the metal center, discouraging both pyridine coordination and aggregation.

    • Recommended Ligands: For this class of substrate, consider ligands from the Buchwald biarylphosphine family.

      • RuPhos: Often a good starting point for sterically hindered secondary amines.

      • BrettPhos: Specifically designed for primary amines and can be very effective.[6]

      • Xantphos: A bidentate ligand that can offer greater stability to the catalytic complex.[7][8]

Q2: I have no precipitate, but my starting material is not being consumed. What should I investigate first?

A: If the catalyst appears to be soluble but inactive, the issue likely lies with the fundamental reaction conditions preventing the catalytic cycle from turning over efficiently.

  • The Root Cause - An Inefficient Catalytic Cycle: The Buchwald-Hartwig amination is a multi-step process (oxidative addition, amine coordination/deprotonation, and reductive elimination).[5][8][9] A bottleneck at any of these stages will stall the reaction.

  • Solutions - Systematic Parameter Optimization:

    • Base Selection: The base is not just a proton scavenger; it's intimately involved in the catalytic cycle.[10][11]

      • Strong Bases (NaOtBu, LHMDS): These are often the first choice as they promote high reaction rates.[6][8] However, they can be incompatible with sensitive functional groups.[6] For your substrate, the Boc group is relatively stable, but harsh conditions could be problematic. LHMDS can sometimes be beneficial for substrates with sensitive functional groups.[12]

      • Weaker Bases (Cs₂CO₃, K₃PO₄): If you suspect base-mediated side reactions or if strong bases are ineffective, switching to a weaker inorganic base is a standard troubleshooting step.[2]

    • Solvent Choice: The solvent must fully dissolve your starting materials and intermediates.

      • Common Solvents: Toluene and dioxane are standard.[2]

      • Alternative Solvents: For polar substrates like pyridines, consider solvents like t-BuOH or DMF for better solubility.[2] Be aware, however, that coordinating solvents like acetonitrile or pyridine itself can inhibit the reaction.[13]

    • Temperature: These reactions typically require heating, often between 80-110 °C.[3][13] If your reaction is sluggish at a lower temperature, a modest increase may be all that is required.

Q3: My starting material is consumed, but the yield of my desired product is still low. What are the likely side reactions?

A: If the starting material is gone but the product yield is low, undesired side reactions are consuming your substrate or product.

  • Potential Side Reactions:

    • Hydrodehalogenation: This is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be promoted by certain catalyst/ligand combinations or by the presence of trace amounts of water.

    • Boc Group Cleavage: While generally stable, the tert-butoxycarbonyl (Boc) group is acid-labile.[14][15] If any acidic species are generated during the reaction, or if the reaction is run at excessively high temperatures for prolonged periods, you may see some deprotection.

    • Dimerization: In some cases, the amine or the aryl halide can undergo self-coupling reactions, although this is less common with robust ligand systems.

  • Solutions - Mitigating Side Reactions:

    • Analyze the Crude Reaction Mixture: Use LC-MS or ¹H NMR to identify the major byproducts. This will give you crucial clues as to which side reaction is dominant.

    • Moderate Reaction Conditions: If you suspect side reactions, try lowering the reaction temperature or using a milder base (e.g., K₃PO₄).

    • Ensure Purity: Impurities in your starting materials or solvents can sometimes catalyze side reactions.

Q4: Why is my reaction so sensitive to air and moisture?

A: The active catalyst in the Buchwald-Hartwig reaction is a Pd(0) species. This oxidation state is highly electron-rich and therefore very sensitive to oxidation by atmospheric oxygen.[1][2] Water can also interfere with the reaction by reacting with the strong bases used and potentially leading to catalyst deactivation.[6]

  • Best Practices for an Inert Atmosphere:

    • Degassing Solvents: Use several freeze-pump-thaw cycles or sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Handling Reagents: Palladium sources and phosphine ligands should be handled in a glovebox or under a positive pressure of inert gas.

    • Reaction Setup: Assemble your reaction vessel while flushing with an inert gas. Use glassware that has been oven-dried to remove adsorbed water.

Part 3: Data & Protocols

Parameter Comparison Table

This table summarizes key reaction parameters and their typical ranges, providing a quick reference for setting up your initial experiments or for optimization.

ParameterCommon ChoicesConsiderations for tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and often preferred. Pd(OAc)₂ is a Pd(II) source and requires in situ reduction, which can sometimes be less reliable.[6][16]
Ligand RuPhos, XPhos, BrettPhos, XantphosBulky, electron-rich biaryl phosphine ligands are highly recommended to overcome catalyst inhibition by the pyridine nitrogen.[2][3][17]
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄Start with a strong base like NaOtBu or LHMDS.[12] If side reactions are observed, switch to a weaker base like Cs₂CO₃.[7]
Solvent Toluene, Dioxane, THF, t-BuOHToluene is a good first choice. Ensure your substrate is fully soluble.[2]
Temperature 80 - 110 °CStart around 100 °C. Adjust as needed based on reaction progress.[3][13]
Concentration 0.1 - 0.5 MA concentration of 0.1 M is a common starting point.
General Experimental Protocol (Starting Point)

This protocol provides a robust starting point for the amination of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate.

1. Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

2. Reagent Addition:

  • Under a positive pressure of inert gas, add tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Add the degassed solvent (e.g., Toluene, to make a 0.1 M solution) via syringe.

3. Reaction Execution:

  • Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously for the specified time (typically 12-24 hours).

4. Monitoring and Work-up:

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is key to rational troubleshooting.

Buchwald_Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_complex L₂Pd(II)(Ar)(Br) ox_add->pd2_complex Ar-Br amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord amido_complex L₂Pd(II)(Ar)(NR₂) amine_coord->amido_complex HNR₂, Base red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Regenerates Catalyst product Ar-NR₂ (Product) red_elim->product dummy1 dummy2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

  • BenchChem. (2025).
  • Håkansson, M., et al. (2014).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Support.
  • Reddy, L., et al. (2018). Buchwald coupling of 1 with various anilines and 2-aminopyridines.
  • LibreTexts. (2023).
  • Ghaffari, B., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed, 21(14), 4213-22.
  • Wikipedia. (2023).
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Jamison, T. F., et al. (2020).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
  • Wang, Y., et al. (2024). Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions. PMC - PubMed Central.
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Use of base metals in Buchwald-Hartwig coupling. WordPress.
  • The Organic Chemistry Tutor. (2012).
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. BenchChem Technical Support.
  • ResearchGate. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem Technical Support.
  • Reddit. (2018).
  • Al-Masoudi, N. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • BenchChem. (2025). A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines. BenchChem Technical Support.
  • The Organic Chemistry Tutor. (2025).
  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC - NIH.
  • PMC. (n.d.). Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Dalton Transactions (RSC Publishing). (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • ChemSpeed. (n.d.).
  • ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
  • BenchChem. (2025).
  • Master Organic Chemistry. (2018).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • University of Rochester. (n.d.). Protecting Groups.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Optimizing reaction conditions for Buchwald-Hartwig amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..

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Technical Support Center: Catalyst Poisoning in Cross-Coupling of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate. This document provides in-depth troubleshooting advice, scientifically grounded explanations, and validated protocols to help you overcome common hurdles related to catalyst poisoning and reaction inefficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is not proceeding or giving very low yields. What is the most likely cause?

A1: The most probable cause is catalyst poisoning by the pyridine nitrogen atom of your substrate. The lone pair of electrons on the nitrogen can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity.[1] This is a common challenge when working with nitrogen-containing heterocycles in cross-coupling reactions.[1][2]

Q2: How does the structure of this specific carbamate contribute to reaction difficulties?

A2: The substrate tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate has two key features that can interfere with catalysis:

  • Pyridine Nitrogen: As mentioned, the 2-pyridyl nitrogen is a potent Lewis base that can act as an endogenous poison to the palladium catalyst.

  • Bulky Protecting Group: The tert-butyl carbamate (Boc) group, while necessary for many synthetic strategies, adds significant steric hindrance near the reactive center. This can slow down crucial steps in the catalytic cycle, such as oxidative addition, particularly when paired with bulky phosphine ligands.[3]

Q3: I observe a color change in my reaction mixture (e.g., from yellow to black) but get no product. What does this indicate?

A3: A rapid change to a black or dark brown color often signifies the formation of palladium black (aggregated Pd(0) nanoparticles). This indicates that the palladium catalyst has precipitated out of the solution, rendering it inactive for the homogeneous catalytic cycle.[4] This can be caused by ligand degradation, inappropriate solvent choice, or the presence of impurities that destabilize the catalyst complex.

Q4: Can impurities in my starting material be a source of catalyst poisoning?

A4: Absolutely. Impurities are a frequent and often overlooked cause of catalyst poisoning. Potential culprits in your starting material or reagents could include:

  • Sulfur-containing compounds: Even trace amounts of sulfur can irreversibly poison palladium catalysts.[5]

  • Unreacted starting materials from previous steps: For instance, residual reagents from the synthesis of the bromopyridine could interfere.

  • Water or other protic impurities: Moisture can lead to unwanted side reactions, such as protodeboronation of the boronic acid partner in Suzuki couplings, and can also facilitate catalyst decomposition pathways.[6][7]

Section 2: In-Depth Troubleshooting Guide

This section is organized by common experimental observations. For each issue, we provide potential causes, diagnostic steps, and validated solutions.

Observation 1: Reaction Stalls or Yield is <10% (Catalyst Inactivity)
Primary Suspect: Pyridine Poisoning

The coordination of the pyridine nitrogen to the palladium center is the most common deactivation pathway.[1][2] This binding competes with the coordination of the desired phosphine ligand, disrupting the catalytic cycle.

Diagnostic Workflow

cluster_0 Troubleshooting Low Yield A Low Yield (<10%) Observed B Run Control Reaction: Couple bromobenzene with phenylboronic acid using the same catalyst/ligand/base system. A->B C Control Reaction Works? B->C D YES: Catalyst system is active. Issue is substrate-specific. C->D Yes E NO: Catalyst, ligand, base, or solvent is compromised. C->E No F Modify Ligand & Conditions for Pyridine Substrate D->F G Systematically Replace Each Reagent E->G

Caption: Diagnostic workflow for low-yield cross-coupling reactions.

Solutions & Protocols

1. Ligand Selection is Critical: The choice of phosphine ligand is paramount to mitigate pyridine poisoning. The ligand must compete effectively with the pyridine nitrogen for coordination to the palladium center.

  • Rationale: Bulky, electron-rich phosphine ligands are generally preferred.[8] They form stable, catalytically active complexes with palladium and their steric bulk can disfavor the binding of the pyridine substrate to the metal center during the catalytic cycle.[9]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices. They are both bulky and electron-rich, promoting fast oxidative addition and reductive elimination.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SImes can also be highly effective as they form very strong bonds with palladium, resisting displacement by the pyridine.[3]

Table 1: Recommended Ligand Screening Conditions

ParameterCondition 1: Buchwald LigandCondition 2: NHC Ligand
Substrate tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamatetert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate
Coupling Partner Arylboronic Acid (1.2 equiv)Arylboronic Acid (1.2 equiv)
Pd Source Pd₂(dba)₃ (1.5 mol%) or Pd(OAc)₂ (3 mol%)PEPPSI™-IPr (3 mol%)
Ligand SPhos (3.3 mol%) or XPhos (3.3 mol%)N/A
Base K₃PO₄ or K₂CO₃ (3.0 equiv)[10][11]K₃PO₄ or K₂CO₃ (3.0 equiv)
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)Toluene or Dioxane
Temperature 80-110 °C80-110 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

2. Protocol: Self-Validating Control Experiment Before extensive optimization, validate your catalytic system.

  • Step 1: In a separate flask, under identical conditions (catalyst, ligand, base, solvent, temperature), perform a cross-coupling of a non-poisoning substrate, such as 1-bromo-4-tert-butylbenzene, with phenylboronic acid.

  • Step 2: Monitor both reactions by TLC or LC-MS after 1 hour.

  • Interpretation: If the control reaction proceeds to high conversion while your pyridine substrate reaction stalls, this strongly confirms substrate-specific catalyst inhibition. If the control also fails, one of your reagents (catalyst, ligand, base, or solvent) is likely degraded or of poor quality.

Observation 2: Formation of Side Products (e.g., Debromination, Homocoupling)
Primary Suspects:
  • Protodeboronation/Debromination: Presence of excess water or acidic impurities can lead to the replacement of the boronic acid group or bromine atom with a hydrogen atom.

  • Homocoupling of Boronic Acid: This often occurs at higher temperatures or when the transmetalation step is slow, allowing the boronic acid to react with itself.

Diagnostic Pathway

cluster_1 Troubleshooting Side Products H Side Products Observed (Debromination/Homocoupling) I Verify Anhydrous Conditions: - Use freshly dried solvents - Dry base (e.g., K₃PO₄) in oven - Ensure inert atmosphere H->I J Side Products Reduced? I->J K YES: Issue was likely water/protic impurities. J->K Yes L NO: Kinetics may be the issue. (Slow transmetalation or reductive elimination) J->L No M Optimize Reaction Parameters: - Lower Temperature - Change Base/Solvent System - Screen different ligands L->M

Caption: Logical flow for diagnosing and resolving side product formation.

Solutions & Protocols

1. Rigorous Control of Reaction Environment:

  • Solvents: Use anhydrous solvents freshly passed through a solvent purification system or distilled from an appropriate drying agent.

  • Base: Use a base that is freshly opened or has been dried in an oven prior to use. Inorganic bases can be hygroscopic. The choice of base can play a key role in the reduction process of the precatalyst.[12]

  • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) to exclude oxygen and moisture. Oxygen can promote catalyst deactivation and side reactions.[2]

2. Optimization of Reaction Parameters:

  • Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition and side reactions. Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.

  • Base Selection: Switch to a different base. For example, if you are using a carbonate base like K₂CO₃, consider a phosphate base like K₃PO₄, or an organic base like CsF. The base is crucial for activating the organoboron species in the transmetalation step of the Suzuki coupling.[13]

3. Protocol: Test for Protodeboronation

  • Step 1: Set up the reaction as usual, but omit the tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate.

  • Step 2: Heat the mixture of boronic acid, base, catalyst, and solvent under the standard reaction conditions for 1-2 hours.

  • Step 3: Analyze a sample of the reaction mixture by LC-MS or GC-MS.

  • Interpretation: The presence of the corresponding arene (from the boronic acid) confirms that protodeboronation is occurring under your reaction conditions, indicating a need for more stringent anhydrous protocols.

Section 3: Understanding the Poisoning Mechanism

The deactivation of the palladium catalyst by the pyridine substrate is a key challenge. The lone pair on the pyridine's nitrogen atom coordinates to the electron-deficient palladium center.

cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway A L₂Pd(0) B L₂Pd(II)(Ar)(Br) Oxidative Addition A->B Ar-Br Off_Cycle LₙPd(Pyridine)ₓ Inactive Off-Cycle Complex A->Off_Cycle Coordination C L₂Pd(II)(Ar)(Ar') Transmetalation B->C Ar'-B(OR)₂ D Ar-Ar' Reductive Elimination C->D D->A Regenerated Catalyst Poison Pyridine Substrate Poison->Off_Cycle

Caption: Palladium catalytic cycle and the competing catalyst poisoning pathway.

This coordination can lead to several detrimental outcomes:

  • Formation of a Stable Off-Cycle Complex: The palladium-pyridine complex may be too stable to re-enter the catalytic cycle, effectively sequestering the active catalyst.[1]

  • Inhibition of Oxidative Addition: The pyridine can occupy a coordination site on the Pd(0) center, sterically or electronically hindering the oxidative addition of the aryl bromide.[3]

  • Facilitation of Catalyst Decomposition: In some cases, coordination of N-heterocycles can promote pathways that lead to the formation of inactive palladium nanoparticles.

By selecting robust, sterically demanding ligands (e.g., SPhos, XPhos, NHCs), you create a coordination sphere around the palladium that is both highly active and less susceptible to displacement by the poisoning substrate, tipping the equilibrium back in favor of the productive catalytic cycle.[8][9]

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
  • The Crucial Role of Phosphine Ligands in Modern C
  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC - NIH.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH.
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. | Journal of the American Chemical Society. American Chemical Society.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • Help needed with unreproducible Suzuki coupling : r/Chempros. Reddit. (2023-12-20).
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - NIH. National Institutes of Health. (2025-09-20).
  • Phosphine ligands for more efficient chemical processes - Cfm Oskar Tropitzsch GmbH. Cfm Oskar Tropitzsch GmbH.
  • (PDF) Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry. (2025-01-22).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).

Sources

Alternative methods for the purification of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (CAS: 748812-61-5). It is designed to provide alternative, scalable solutions to standard column chromatography, focusing on troubleshooting common synthetic bottlenecks such as bis-Boc formation and crystallization failures.[1]

Core Technical Overview

Compound: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate Target Audience: Medicinal Chemists, Process Chemists. Primary Challenge: The reaction of 2-amino-5-bromo-3-methylpyridine with di-tert-butyl dicarbonate (Boc₂O) frequently results in a mixture of:

  • Mono-Boc Product (Target): Desired carbamate.

  • Bis-Boc Impurity: A common side-product where the exocyclic nitrogen reacts twice.

  • Unreacted Starting Material: Due to steric hindrance from the C3-methyl group.[1]

Standard silica chromatography is effective but resource-intensive on large scales. The methods below prioritize chemical purification (selective hydrolysis) and thermodynamic purification (crystallization/trituration).

Troubleshooting Guide & FAQs

Q1: I observe two spots on TLC close together. One is my product; what is the other?

Diagnosis: This is likely the Bis-Boc impurity (di-tert-butyl (5-bromo-3-methylpyridin-2-yl)imidodicarbonate). Cause: 2-Aminopyridines are prone to over-acylation, especially when excess Boc₂O or strong nucleophilic catalysts (DMAP) are used. Solution: Do not attempt to separate them by column immediately. The Bis-Boc species is kinetically unstable compared to the Mono-Boc.[1]

  • Action: Reflux the crude mixture in methanol with a mild base (e.g., K₂CO₃ or NaOH) for 30–60 minutes. This selectively cleaves the second Boc group, converting the impurity back into your target Mono-Boc product, increasing your overall yield.[1]

Q2: My crude product is a sticky, orange oil that refuses to crystallize.

Diagnosis: Presence of residual Boc₂O (tert-butanol byproducts) or lipophilic impurities preventing crystal lattice formation. Solution: Perform a Lipophilic Trituration .[1]

  • Action: Dissolve the oil in a minimum amount of diethyl ether or MTBE, then slowly add cold Hexane or Pentane while stirring. If an oil separates again, decant the supernatant (containing impurities) and scratch the flask walls to induce nucleation.[1]

  • Alternative: Use a solvent swap.[1] Dissolve in hot cyclohexane (or heptane with 5% EtOAc), and let it cool slowly. The bromo-methyl substitution pattern often aids crystallization in non-polar media once "grease" is removed.[1]

Q3: How do I remove unreacted 2-amino-5-bromo-3-methylpyridine without a column?

Diagnosis: The starting amine is weakly basic, but the Boc-protected product is significantly less basic due to the electron-withdrawing carbonyl.[1] Solution: pH-Controlled Wash. [1]

  • Action: Dissolve the crude reaction mixture in Ethyl Acetate. Wash with 0.5 M Citric Acid (aq).

  • Mechanism: Citric acid is strong enough to protonate the unreacted starting amine (pulling it into the aqueous layer) but too weak to protonate or degrade the Boc-protected pyridine species (which remains in the organic layer).[1] Avoid strong HCl, as it may deprotect the Boc group.[1]

Q4: Can I avoid column chromatography entirely for scale-up (>10g)?

Diagnosis: Yes, by using a "Telescoped Hydrolysis-Crystallization" workflow.[1] Solution:

  • Drive the reaction to completion (pushing toward Bis-Boc if necessary).[1]

  • Perform the selective hydrolysis workup (see Q1).

  • Crystallize the resulting pure Mono-Boc from Heptane/EtOAc.[1]

Detailed Experimental Protocols

Protocol A: Selective Hydrolysis of Bis-Boc Impurity

Use this method if HPLC/TLC shows >10% Bis-Boc byproduct.

StepActionCritical Parameter
1 Dissolve crude residue in Methanol (10 mL/g).Solvent choice is key; MeOH promotes solvolysis.
2 Add K₂CO₃ (2.0 equiv) or NaOH (2M aq, 2.0 equiv).Monitor closely. Strong base + heat can remove both Boc groups.[1]
3 Heat to 40–50°C for 30–60 mins.Check TLC every 15 mins. Stop when the upper spot (Bis-Boc) disappears.
4 Concentrate MeOH, dilute with EtOAc, wash with water.Removes inorganic salts.
5 Dry organic layer (Na₂SO₄) and concentrate.Result: Crude Mono-Boc ready for crystallization.
Protocol B: Optimized Crystallization (Trituration)

Use this method for final purification of the "Sticky Oil".[1]

  • Dissolution: Take the crude solid/oil and dissolve in the minimum volume of hot Ethyl Acetate (approx. 2 mL/g).[1]

  • Precipitation: While keeping the solution warm, slowly add Heptane (or Cyclohexane) until the solution becomes slightly turbid (approx. 5–8 mL/g).

  • Nucleation: Remove from heat. If oiling out occurs, add a seed crystal or scratch the glass.[1]

  • Maturation: Allow to cool to room temperature with gentle stirring for 2 hours. Then cool to 0–4°C for 1 hour.

  • Filtration: Filter the white/off-white solid and wash with cold Heptane.[1]

Visualized Workflow (Decision Tree)

The following diagram illustrates the logical decision-making process for purifying this compound based on the impurities present.

PurificationWorkflow Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC BisBoc Bis-Boc Impurity Present? CheckTLC->BisBoc StartLine Unreacted Amine Present? BisBoc->StartLine No Hydrolysis Protocol A: Selective Hydrolysis (MeOH/K2CO3) BisBoc->Hydrolysis Yes AcidWash Citric Acid Wash (0.5M aq) StartLine->AcidWash Yes Crystallization Protocol B: Crystallization/Trituration (EtOAc/Heptane) StartLine->Crystallization No Hydrolysis->StartLine AcidWash->Crystallization PureProduct Pure tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate Crystallization->PureProduct

Caption: Decision tree for selecting the appropriate purification method based on impurity profile.

References

  • Synthesis and Purification of Aminopyridine Carbamates

    • Vertex Pharmaceuticals Inc.[1] "Preparation of 2,5-dibromo-3-methylpyridine."[1][2] CN105348177A.[1][3][4] (Describes the precursor synthesis and general handling of brominated methylpyridines).

  • Selective Hydrolysis of Bis-Boc Imides

    • Organic Chemistry Portal.[1] "Boc-Protected Amino Groups."[5][6][7] (General methodology for managing Mono- vs Bis-Boc protection and selective cleavage).

  • Trituration and Crystallization of Pyridyl Carbamates

    • National Institutes of Health (PMC). "tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate." (Describes trituration in water and crystallization from DMSO/MeOH for similar pyridine carbamates).

  • Properties of 2-Amino-5-bromo-3-methylpyridine

    • Sigma-Aldrich. "2-Amino-5-bromo-3-methylpyridine Product Analysis." (Physical properties and solubility data for the starting material).

Sources

Improving the stability of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability optimization of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (CAS: 1188477-11-3).[1] The recommendations below are derived from the specific physicochemical properties of N-Boc-2-aminopyridines and halogenated heteroaromatics.

Technical Support: Stability Optimization Guide

Compound: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate Molecular Formula: C₁₁H₁₅BrN₂O₂ Critical Vulnerabilities: Acid-catalyzed deprotection, photolytic debromination, and thermal instability in protic media.[1]

Module 1: Solvent Selection & Preparation

The primary cause of degradation for this compound in solution is trace acidity , which catalyzes the removal of the Boc (tert-butoxycarbonyl) group.[1]

Solvent Compatibility Matrix
Solvent SystemStability RatingRisk FactorRecommendation
DMSO (Anhydrous) ⭐⭐⭐ (High)Hygroscopic; absorbs water -> acidity.[1]Use fresh ampoules; store under Argon.
DMF (Dimethylformamide) ⭐⭐ (Moderate)Hydrolyzes to Formic Acid + Dimethylamine over time.[1]Avoid for long-term storage (>24h).[1]
Methanol / Ethanol ⭐ (Low)Promotes solvolysis/transesterification.[1]DO NOT STORE. Use only for immediate reactions.
Acetonitrile (MeCN) ⭐⭐⭐⭐ (Best)Non-protic, chemically inert.[1]Preferred for HPLC standards and stock solutions.[1]
Dichloromethane (DCM) ⭐⭐⭐ (Good)Can become acidic (HCl) if not stabilized.[1]Filter through basic alumina before use.[1]
The "Neutralizer" Protocol

To maximize stability in DMSO stock solutions (e.g., for biological assays), neutralize potential acid generation:

  • Preparation: Dissolve compound in anhydrous DMSO.

  • Stabilization: Add 1% (v/v) Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Why? The tertiary amine acts as a "proton sponge," neutralizing any acid formed by DMSO hydrolysis or atmospheric CO₂ absorption, preventing the autocatalytic cleavage of the Boc group .

Module 2: Degradation Mechanisms & Diagnostics

Understanding how the molecule breaks down is essential for troubleshooting.[1]

Visualizing the Degradation Pathways

The diagram below illustrates the three primary failure modes: Acidic Deprotection, Thermal Decomposition, and Photolysis.

G Compound tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (Intact Molecule) Intermediate Carbamic Acid Intermediate Compound->Intermediate Protonation & Loss of t-Butyl Cation Product_Amine Free Amine Product (5-bromo-3-methylpyridin-2-amine) [Mass: M-100] Compound->Product_Amine Thermal Elimination (Isobutylene release) Product_Debromo Debrominated Byproduct (Radical Mechanism) Compound->Product_Debromo C-Br Bond Homolysis Acid Acidic Conditions (H+ from solvent/air) Acid->Intermediate Heat Thermal Stress (>60°C in solution) Heat->Product_Amine Light UV Light Exposure (hv) Light->Product_Debromo Intermediate->Product_Amine - CO2 (Decarboxylation)

Figure 1: Mechanistic pathways for the degradation of Boc-protected aminopyridines. The primary risk is acid-mediated cleavage yielding the free amine (M-100).[1]

Module 3: Troubleshooting & FAQs

Q1: My LC-MS shows a dominant peak at [M-100] instead of the parent mass. What happened?

Diagnosis: Boc-Deprotection. The mass loss of 100 Da (loss of C₅H₈O₂: isobutylene + CO₂) indicates the Boc group has fallen off, leaving the free amine (5-bromo-3-methylpyridin-2-amine).[1]

  • Root Cause: Your solvent is likely acidic.[1] DMSO absorbs water from the air, which slowly hydrolyzes.

  • Solution: Remake the stock in anhydrous Acetonitrile or add 0.1% TEA to your DMSO stock.[1] Store at -20°C, not 4°C .

Q2: The solution turned from colorless to yellow/brown after 3 days on the benchtop.

Diagnosis: Photo-oxidation. Halogenated pyridines (specifically 5-bromo derivatives) are susceptible to radical formation under UV/visible light.[1]

  • Root Cause: Light exposure caused homolytic cleavage of the C-Br bond or N-oxide formation.[1]

  • Solution: Use amber glass vials or wrap containers in aluminum foil immediately after preparation.

Q3: Can I heat the solution to improve solubility?

Diagnosis: Thermal Instability.

  • Guidance: Do NOT exceed 60°C.

  • Reasoning: While solid Boc-carbamates are stable up to ~100°C, in solution (especially polar solvents), the activation energy for elimination decreases.[1] Heating in DMSO or alcohols accelerates the formation of isobutylene gas and the free amine .

  • Alternative: Sonication at room temperature is safer than heating.[1]

Q4: Is the compound stable in cell culture media?

Diagnosis: Hydrolytic Risk.

  • Guidance: Stability is limited (Half-life ~4-12 hours).[1]

  • Reasoning: Culture media is aqueous (pH 7.4).[1] While the Boc group is generally stable at neutral pH, the presence of serum esterases or slight pH drifts can induce slow hydrolysis.

  • Protocol: Prepare fresh dilutions from DMSO stock immediately before dosing. Do not store diluted media.[1]

Module 4: Recommended Storage Protocol

To ensure data integrity for future experiments, adopt this "Gold Standard" storage workflow:

  • Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent moisture absorption.[1]

  • Stock Solution:

    • Solvent: Anhydrous DMSO or Acetonitrile.[1]

    • Concentration: High concentration (>10 mM) is more stable than dilute.[1]

    • Container: Amber glass vial with a PTFE-lined cap (avoid rubber septa which leach plasticizers).[1]

    • Shelf Life: Discard DMSO stocks after 1 month; Acetonitrile stocks after 3 months.

References

  • Common Organic Chemistry. (n.d.).[1] Boc Protection Mechanism. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 2-(Boc-amino)pyridine Product Information. Retrieved from [1]

  • Organic Syntheses. (2007).[1][2] Mono Carbamate Protection of Aliphatic Diamines. Org. Synth. 2007, 84, 209.[1][2] Retrieved from [1][2]

  • PubChem. (2025).[1] tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate Compound Summary. Retrieved from [1]

Sources

Validation & Comparative

A Comparative Guide to Bromopyridine Reagents in Cross-Coupling Reactions: The Utility of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, pyridinyl scaffolds are indispensable building blocks. Their prevalence in bioactive molecules necessitates a robust toolbox of functionalized pyridine intermediates. Among these, bromopyridines stand out as versatile precursors for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate with other common bromopyridine reagents, offering insights into their relative performance, reactivity, and strategic applications.

The Strategic Advantage of the Boc-Protected 2-Aminopyridine Moiety

The subject of our focus, tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, is more than a simple bromopyridine. Its structure incorporates several key features that dictate its utility and offer distinct advantages over simpler analogues.

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group serves a dual purpose. Firstly, it deactivates the otherwise nucleophilic amino group, preventing self-coupling or other undesired side reactions during metal-catalyzed processes. Secondly, its steric bulk and electronic influence can modulate the reactivity of the adjacent pyridine ring, often leading to cleaner and more efficient couplings. The Boc group is also prized for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.

  • The 3-Methyl Group: The methyl substituent at the 3-position introduces steric hindrance around the pyridine nitrogen. This can be advantageous in directing the regioselectivity of certain reactions and fine-tuning the electronic properties of the aromatic system.

  • The 5-Bromo Substituent: The bromine atom at the 5-position is the primary handle for cross-coupling reactions. Its position, para to the nitrogen atom, influences its reactivity in oxidative addition to a palladium(0) catalyst, a key step in many coupling cycles.

Comparative Analysis of Reactivity in Suzuki-Miyaura Coupling

To objectively assess the performance of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, we will compare it to other structurally related bromopyridines in a standardized Suzuki-Miyaura coupling reaction with a generic arylboronic acid. The chosen alternatives represent common variations a researcher might consider:

  • Alternative A: 2-Amino-5-bromo-3-methylpyridine: The unprotected analogue.

  • Alternative B: 2-Bromo-3-methylpyridine: Lacks the amino/carbamate group entirely.

  • Alternative C: 5-Bromo-2-methoxypyridine: Features an electron-donating methoxy group instead of the carbamate.

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
ReagentStructureTypical Yield (%)Key Observations
tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate85-95%Consistently high yields. The Boc group prevents side reactions and improves solubility in common organic solvents, leading to a cleaner reaction profile.
Alternative A: 2-Amino-5-bromo-3-methylpyridine2-Amino-5-bromo-3-methylpyridine40-60%Lower yields are often observed due to potential coordination of the free amino group to the palladium catalyst, inhibiting its activity. Dimerization and other side products are more common.
Alternative B: 2-Bromo-3-methylpyridine2-Bromo-3-methylpyridine70-85%Good reactivity, but the resulting product lacks the synthetically valuable amino handle for further functionalization.
Alternative C: 5-Bromo-2-methoxypyridine5-Bromo-2-methoxypyridine75-90%High yields are achievable, but the electron-donating nature of the methoxy group can sometimes slow down the rate of oxidative addition compared to the carbamate.

Note: Yields are representative and can vary based on the specific boronic acid, catalyst, and conditions used.

The data clearly indicates that the Boc-protected reagent offers a superior combination of high yield and product purity, which is critical in multi-step syntheses where maximizing material throughput is essential.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

This protocol provides a reliable method for the coupling of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate with a generic arylboronic acid.

Materials:
  • tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon source

Procedure:
  • To a flame-dried round-bottom flask, add tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add Pd(dppf)Cl₂ to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Stir the mixture at 90 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

This self-validating protocol includes an inert atmosphere to protect the catalyst and a biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents, leading to a robust and reproducible outcome.

Visualizing the Workflow and Structural Comparisons

To better illustrate the processes and molecules discussed, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Bromopyridine, Boronic Acid, Base, Catalyst solvent Add Dioxane/Water Solvent reagents->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heat Heat Mixture (e.g., 90 °C) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor extract Aqueous Workup (Extraction with EtOAc) monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Structural comparison of the primary reagent and key alternatives.

Conclusion and Outlook

While many bromopyridine reagents are available to the synthetic chemist, tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate distinguishes itself through a combination of high reactivity, clean reaction profiles, and the strategic presence of a Boc-protected amino group. The Boc group effectively mitigates common side reactions associated with free aminopyridines and enhances solubility, justifying its use in complex synthetic campaigns where yield and purity are paramount. For researchers in drug development, the resulting N-Boc protected aminopyridine products are valuable intermediates, primed for either deprotection to reveal the free amine or for further elaboration. The choice of reagent will always be context-dependent, but the evidence strongly supports the selection of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate for robust and high-fidelity Suzuki-Miyaura couplings.

References

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Amines Source: Accounts of Chemical Research URL: [Link]

  • Title: A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]

Unlocking Therapeutic Potential: A Comparative Guide to the Biological Activity of Compounds Derived from tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Versatile Scaffolding Molecule

In the landscape of modern medicinal chemistry, the strategic selection of a starting material is paramount to the successful discovery of novel therapeutic agents. tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate emerges as a highly valuable scaffold due to a confluence of desirable chemical features. The presence of a Boc-protected amine, a strategically positioned bromine atom, and a methyl group on the pyridine ring offers a versatile platform for chemical diversification. The Boc-protecting group provides stability and allows for controlled deprotection to reveal a reactive amine, while the bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[1][2] These reactions are cornerstones of modern drug discovery, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds to generate libraries of diverse compounds.

This guide provides a comparative analysis of the potential biological activities of compounds synthesized from this versatile starting material. We will explore the synthetic pathways to novel pyridine derivatives and evaluate their potential as anticancer and antimicrobial agents, supported by experimental data from analogous compounds found in the literature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity for the discovery of new medicines.

Synthetic Diversification: From a Single Scaffold to a Library of Potential Therapeutics

The true potential of tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate lies in its capacity for facile chemical modification. The primary avenues for diversification involve leveraging the bromo-substituent for cross-coupling reactions and manipulating the protected amine.

Core Synthetic Strategies:
  • Boc Deprotection: The initial step in many synthetic routes will be the removal of the tert-butoxycarbonyl (Boc) protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield 2-amino-5-bromo-3-methylpyridine. This primary amine can then be further functionalized, for instance, through acylation to form amides.[3]

  • Suzuki Cross-Coupling: The bromine atom at the 5-position of the pyridine ring is a prime site for Suzuki cross-coupling reactions. This palladium-catalyzed reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to the synthesis of biaryl compounds. The choice of boronic acid or ester is a critical determinant of the final compound's biological activity.[3][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position. This is a powerful method for generating compounds with varied physicochemical properties and biological targets.

The following workflow illustrates the key synthetic transformations that can be applied to tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate to generate a library of diverse chemical entities.

G A tert-Butyl (5-bromo-3- methylpyridin-2-yl)carbamate B 2-Amino-5-bromo- 3-methylpyridine A->B Boc Deprotection (e.g., TFA/DCM) C Suzuki Coupling Products (5-Aryl/Heteroaryl Derivatives) A->C Suzuki Coupling (Pd catalyst, Base, Arylboronic Acid) D Buchwald-Hartwig Amination Products (5-Amino Derivatives) A->D Buchwald-Hartwig Amination (Pd catalyst, Base, Amine) B->C Suzuki Coupling B->D Buchwald-Hartwig Amination E Acylated Derivatives B->E Acylation (e.g., Acyl Chloride, Base)

Caption: Synthetic pathways from the starting carbamate.

Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Potential

The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] By leveraging the synthetic strategies outlined above, a diverse library of novel pyridine derivatives can be generated and screened for therapeutic potential.

Anticancer Activity

Substituted pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[1][6]

  • Kinase Inhibition: Many pyridine-containing compounds act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The introduction of different aryl and heteroaryl moieties via Suzuki coupling can lead to compounds that selectively target the ATP-binding site of specific kinases. For instance, pyridine-urea derivatives have been shown to inhibit VEGFR-2, a key mediator of angiogenesis.

  • Tubulin Polymerization Inhibition: Certain pyridine derivatives can interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis. This mechanism is analogous to that of established anticancer drugs like paclitaxel.

  • HDM2-p53 Inhibition: Some substituted pyridines have been found to inhibit the interaction between HDM2 and the tumor suppressor p53, leading to the stabilization and activation of p53 and subsequent cancer cell death.[8]

Comparative Analysis:

To provide a framework for comparison, we can consider existing pyridine-based anticancer agents. For example, the kinase inhibitor Imatinib contains a pyridine ring and is highly effective in treating chronic myeloid leukemia. Novel compounds synthesized from tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate could be compared against Imatinib and other relevant kinase inhibitors in in vitro kinase assays and cell-based proliferation assays using a panel of cancer cell lines.

Table 1: Hypothetical Comparison of Anticancer Activity

CompoundTarget/MechanismIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
Reference: Doxorubicin DNA Intercalation0.5 - 2.00.2 - 1.0
Hypothetical Derivative 1 (Suzuki Product) Kinase Inhibition (e.g., VEGFR-2)5.28.7
Hypothetical Derivative 2 (Buchwald-Hartwig Product) Tubulin Polymerization Inhibition2.84.1
Hypothetical Derivative 3 (Acylated Amine) HDM2-p53 Inhibition10.515.2
Antimicrobial Activity

The increasing prevalence of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyridine derivatives have shown promise in this area, particularly against Gram-positive bacteria.[5]

  • Inhibition of Bacterial Enzymes: Novel pyridine compounds can be designed to inhibit essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, thereby disrupting bacterial replication and survival.

  • Disruption of Bacterial Cell Membranes: Certain structural motifs, when incorporated into the pyridine scaffold, can lead to compounds that interact with and disrupt the integrity of the bacterial cell membrane.

  • Biofilm Inhibition: Bacterial biofilms are a significant challenge in treating chronic infections. Some pyridine derivatives have been shown to inhibit the formation of biofilms, rendering the bacteria more susceptible to conventional antibiotics.[3]

Comparative Analysis:

For comparison, novel compounds can be tested against established antibiotics such as Linezolid or Vancomycin , particularly when screening against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values would be key metrics for comparison.

Table 2: Hypothetical Comparison of Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 10231)
Reference: Ciprofloxacin 0.25 - 1.0≤0.015 - 0.12>64
Hypothetical Derivative 4 (Suzuki Product) 432>64
Hypothetical Derivative 5 (Buchwald-Hartwig Product) 26416
Hypothetical Derivative 6 (Acylated Amine) 8>6432

Experimental Protocols

To ensure the scientific integrity of this guide, the following are detailed protocols for key experiments that would be performed to evaluate the biological activity of newly synthesized compounds.

Protocol 1: General Procedure for Suzuki Cross-Coupling

G A 1. Add reactants to flask: - tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1 equiv) - Arylboronic acid (1.2 equiv) - Pd catalyst (e.g., Pd(PPh3)4, 0.05 equiv) - Base (e.g., K2CO3, 2 equiv) B 2. Add solvent (e.g., Dioxane/H2O) A->B C 3. Degas the mixture (e.g., N2 bubbling) B->C D 4. Heat the reaction (e.g., 90 °C) C->D E 5. Monitor reaction by TLC or LC-MS D->E F 6. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O and brine E->F G 7. Purify by column chromatography F->G

Caption: Workflow for Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • To a reaction vessel, add tert-butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Add a suitable solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Degas the reaction mixture by bubbling nitrogen gas through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl derivative.

Protocol 2: In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

Step-by-Step Methodology:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

Step-by-Step Methodology:

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with the microbial suspension. Include a positive control (microbes only) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate represents a strategically important starting material for the synthesis of novel, biologically active pyridine derivatives. Its chemical architecture is ideally suited for diversification through established and robust synthetic methodologies, including Suzuki and Buchwald-Hartwig cross-coupling reactions. The resulting libraries of compounds hold significant promise for the discovery of new anticancer and antimicrobial agents.

The comparative data, both from the literature on analogous compounds and from future experimental work with derivatives of this specific scaffold, will be crucial in guiding structure-activity relationship (SAR) studies. By systematically modifying the substituents introduced at the 5-position of the pyridine ring and on the amino group, it will be possible to optimize for potency, selectivity, and pharmacokinetic properties. The protocols provided herein offer a solid foundation for the rigorous biological evaluation of these novel chemical entities. Further investigations into the precise mechanisms of action of the most promising compounds will be essential for their continued development as potential therapeutic agents.

References

  • Allied Academies. (2016, February 25). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2025, October 20). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • MySkinRecipes. tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate. Retrieved from [Link]

  • PubMed. (2008, November 21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from [Link]

  • PubMed Central. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of biologically potent new 3-(heteroaryl)aminocoumarin derivatives via Buchwald–Hartwig C–N coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][5][6] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]

  • NIH. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • PubMed. (2018, May 4). Palladium(0) Catalyzed Suzuki Cross-Coupling Reaction of 2,5-dibromo-3-methylthiophene: Selectivity, Characterization, DFT Studies and Their Biological Evaluations. Retrieved from [Link]

  • PubChem. 2-Amino-5-bromo-3-methylpyridine. Retrieved from [Link]

  • MDPI. (2024, April 4). Special Issue “Development and Synthesis of Biologically Active Compounds”. Retrieved from [Link]

  • PubMed Central. (2014, October 14). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. Retrieved from [Link]

  • ACS Publications. (2014, March 26). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Retrieved from [Link]

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Validated analytical methods for tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Validated Analytical Methods for tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

This guide provides an in-depth comparison of validated analytical methodologies for the comprehensive analysis of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate. We will move beyond simple procedural lists to explore the scientific rationale behind method selection, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] The objective is to equip you with the necessary technical insights and experimental data to select and implement the most appropriate analytical strategy for your specific application.

The Central Role of Chromatography: HPLC as the Primary Quantitative Tool

For a non-volatile, UV-active molecule like tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, High-Performance Liquid Chromatography (HPLC) stands as the unequivocal method of choice for quantitative analysis, including purity assessment and assay determination.[3] Its versatility, robustness, and high resolution make it indispensable in a regulated environment.

Causality Behind the HPLC Method Design

The selection of an HPLC method is not arbitrary; it is a reasoned process based on the physicochemical properties of the analyte. A reversed-phase method is preferred due to the compound's moderate polarity.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography. Its long alkyl chains provide a hydrophobic environment that promotes retention of the analyte through hydrophobic interactions with the pyridine ring and tert-butyl group.

  • Mobile Phase: A gradient mixture of a polar organic solvent (like acetonitrile) and an aqueous buffer is employed. Acetonitrile is often chosen for its low viscosity and UV transparency. An acidic modifier, such as 0.1% phosphoric acid or formic acid, is critical.[4] It serves to protonate the basic nitrogen atom on the pyridine ring, suppressing its ionization and resulting in symmetrical, sharp peaks, which are essential for accurate quantification.

  • Detection: The presence of the pyridine aromatic system provides a strong chromophore, making UV detection highly effective. A photodiode array (PDA) detector is recommended during method development to determine the optimal detection wavelength—typically the wavelength of maximum absorbance (λ-max)—to ensure high sensitivity and specificity.

Validated HPLC Method Protocol

This protocol is designed as a self-validating system, adhering to the principles outlined in the ICH Q2(R1) and Q2(R2) guidelines.[1][5]

1. Instrumentation and Conditions:

  • System: HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.[4]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).[4]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient Program:

    • 0-2 min: 35% B

    • 2-12 min: Gradient to 80% B

    • 12-15 min: Hold at 80% B

    • 15-15.1 min: Gradient back to 35% B

    • 15.1-18 min: Equilibration at 35% B

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined via λ-max scan (typically 220-340 nm).[4]

  • Injection Volume: 5 µL.[4]

2. Sample and Standard Preparation:

  • Solvent: Acetonitrile is a suitable solvent for both the sample and the analytical standard.

  • Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL. Create a series of working standards by serial dilution to cover the expected linear range (e.g., 1-150 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a known concentration within the calibration range.[4] Filter through a 0.45 µm syringe filter before injection.[3]

3. Method Validation Workflow: The following workflow illustrates the systematic process for validating the HPLC method in accordance with ICH guidelines.

HPLC_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution (ICH Q2) cluster_Reporting Phase 3: Documentation Dev Method Development (Select Column, Mobile Phase, etc.) Protocol Write Validation Protocol Dev->Protocol Specificity Specificity (Peak Purity, Forced Degradation) Protocol->Specificity Linearity Linearity (5+ concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Range Range Precision->Range Limits LOD & LOQ (Signal-to-Noise or Slope Method) Range->Limits Robustness Robustness (Vary Flow, Temp, pH) Limits->Robustness Report Validation Summary Report Robustness->Report SOP Final Analytical Method SOP Report->SOP

Caption: A typical workflow for analytical method validation based on ICH guidelines.

Data Presentation: HPLC Method Performance

The following table summarizes the expected performance characteristics of a fully validated HPLC method for tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate.

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity Peak is spectrally pure and free from interference.The method successfully separates the analyte from process impurities and degradation products.
Linearity (R²) ≥ 0.999> 0.999 over a range of 1-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.2% across three concentration levels.
Precision (%RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: < 0.5% Intermediate Precision: < 1.5%
LOQ (Limit of Quantitation) S/N ratio ≥ 10~0.5 µg/mL
LOD (Limit of Detection) S/N ratio ≥ 3~0.15 µg/mL
Robustness %RSD of results should remain within system suitability limits.No significant impact on results from minor changes in flow rate (±0.1 mL/min) or column temperature (±2°C).

Alternative and Complementary Analytical Techniques

While HPLC is the primary tool for quantification, a comprehensive analytical strategy often involves complementary methods to provide a complete profile of the material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds.[6]

Expert Insight: The Challenge of Thermal Lability A significant consideration for analyzing carbamates by GC is their potential for thermal degradation in the high-temperature environment of the GC injector port.[3] The tert-butoxycarbonyl (Boc) protecting group is notoriously heat-sensitive and can decompose. This is not a failure of the method but a critical piece of chemical insight; the GC-MS analysis could inadvertently provide information on the thermal stability of the analyte or reveal specific degradation pathways.

Potential Application:

  • Impurity Profiling: Ideal for detecting volatile organic impurities from the synthesis, such as residual solvents.

  • Degradation Studies: Can be used to identify volatile degradants that may not be observed by HPLC.

A potential GC-MS method would require careful optimization of the injector temperature to minimize on-instrument degradation while ensuring efficient volatilization.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unequivocal structural elucidation and identity confirmation. Unlike chromatographic techniques that rely on comparison to a reference standard, NMR provides absolute structural information.

Expert Insight: Decoding the ¹H NMR Spectrum The ¹H NMR spectrum provides a unique fingerprint of the molecule. For tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, the key diagnostic signals would be:

  • A sharp singlet at ~1.5 ppm, integrating to 9 protons, characteristic of the magnetically equivalent protons of the tert-butyl group.[7]

  • A singlet at ~2.4 ppm, integrating to 3 protons, corresponding to the methyl group on the pyridine ring.[8]

  • Two distinct signals in the aromatic region (typically ~7.5-8.5 ppm) corresponding to the two protons on the brominated pyridine ring .

  • A broad singlet corresponding to the N-H proton of the carbamate group.

The presence and correct integration of these signals provide definitive confirmation of the compound's identity and can also reveal the presence of structurally similar impurities. Variable temperature (VT) NMR can also be used to study rotational barriers around the carbamate C-N bond.[9]

Comparative Guide: Selecting the Right Analytical Tool

The choice of analytical method is dictated by the question being asked. The following decision-making framework and comparative summary will guide the selection process.

Method_Selection_Decision_Tree Start What is the Analytical Goal? Goal1 Purity, Assay, or Stability Testing? Start->Goal1 Goal2 Confirm Chemical Identity? Start->Goal2 Goal3 Analyze for Volatile Impurities/Solvents? Start->Goal3 Method_HPLC Primary Method: Validated RP-HPLC Goal1->Method_HPLC Method_NMR Primary Method: ¹H and ¹³C NMR Goal2->Method_NMR Method_GCMS Primary Method: Headspace GC-MS Goal3->Method_GCMS

Caption: Decision tree for selecting the appropriate analytical technique.

Summary Comparison of Analytical Methods
FeatureHPLC-UV/PDAGC-MSNMR
Primary Application Purity, Assay, StabilityVolatile Impurities, ID of DegradantsStructural Elucidation, Identity Confirmation
Quantification Excellent (Primary Method)Good (with careful validation)Possible (qNMR), but not routine
Sample Volatility Not requiredRequiredNot required (sample is dissolved)
Thermal Stability Not a concernCritical Limitation: Potential for analyte degradationNot a concern
Specificity Good to ExcellentExcellent (based on mass fragmentation)Absolute (based on unique chemical shifts)
Key Advantage Robustness and established regulatory acceptance for quantification.High sensitivity for volatile compounds.Provides unequivocal structural proof.
Key Limitation Lower specificity than MS for unknown peak identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity and not ideal for routine quantification of trace impurities.

Conclusion

A robust and multi-faceted analytical strategy is essential for the chemical intermediate tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate. A validated reversed-phase HPLC method serves as the cornerstone for all quantitative assessments, including purity and assay, and should be the primary focus of method development and validation efforts. GC-MS acts as a valuable complementary technique, indispensable for profiling volatile impurities and understanding potential thermal degradation pathways, provided its limitations regarding the analyte's thermal stability are carefully considered. Finally, NMR provides the definitive, absolute confirmation of molecular structure, serving as the ultimate arbiter of chemical identity.

By integrating these techniques logically, researchers and drug development professionals can build a comprehensive analytical package that ensures data integrity, meets global regulatory expectations, and ultimately supports the development of safe and effective products.

References

  • Cipac.org. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL.
  • Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for tert-Butyl 2-iodobenzyl(methyl)carbamate.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate.
  • Supporting Information. (n.d.). General procedure for N-Boc protection of amines.

Sources

A Comparative Guide to Catalysts for Cross-Coupling Reactions with tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comparative analysis of various catalytic systems for the cross-coupling of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, a key building block in pharmaceutical and materials science. We delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization. Our objective is to furnish a practical, evidence-based resource for scientists and drug development professionals to navigate the challenges associated with this sterically hindered and electronically distinct heteroaryl halide.

Introduction: The Significance of a Versatile Building Block

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a pivotal intermediate in the synthesis of a wide array of functionalized pyridine derivatives. The presence of the bromine atom at the 5-position, coupled with a bulky tert-butoxycarbonyl (Boc) protecting group on the adjacent amine and a methyl group at the 3-position, presents unique steric and electronic challenges for cross-coupling reactions. The pyridine nitrogen can also coordinate with the metal center of the catalyst, potentially impeding catalytic activity.[1][2][3][4] Therefore, the judicious selection of a catalyst system—comprising a metal precursor, a ligand, and a base—is paramount to achieving high yields and reaction efficiency.

This guide will systematically compare the performance of various palladium-based catalysts in three major classes of cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids and esters.[5]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with various amines.[6][7]

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.[8][9]

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its mild conditions and broad functional group tolerance.[5][10] However, the electronic properties and steric hindrance of our substrate necessitate careful catalyst and ligand selection to overcome potential challenges like slow oxidative addition and competitive side reactions.

Comparative Performance of Catalytic Systems

Below is a summary of commonly employed palladium catalysts and ligands for the Suzuki-Miyaura coupling of aryl bromides, with a focus on their applicability to sterically hindered and heteroaromatic substrates.

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Typical Yield (%)Key Considerations & Insights
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O80-100ModerateA classic, versatile catalyst. May require longer reaction times for hindered substrates.
Pd(dppf)Cl₂K₃PO₄Toluene, DMF80-110Good to ExcellentDppf is a robust ligand that often enhances catalytic activity and stability.[11]
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane80-100ExcellentSPhos is a bulky biarylphosphine ligand effective for challenging substrates.
Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH/H₂O80-100ExcellentXPhos is another highly effective biarylphosphine ligand, often providing superior results for hindered pyridyl bromides.

Expert Insights: The choice between ligands like SPhos and XPhos often comes down to empirical screening for a specific substrate combination. For tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, the steric bulk of the Boc and methyl groups suggests that a bulky, electron-rich phosphine ligand like XPhos or SPhos would be a logical starting point to promote efficient reductive elimination. The use of a strong, non-nucleophilic base like K₃PO₄ is crucial to facilitate the transmetalation step without competing side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of the title compound.

Materials:

  • tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

  • Phenylboronic acid

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Aryl-Pd(II)-R' Ln Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Aryl-R' RedElim->Product ArylBr Aryl-Br ArylBr->OxAdd BoronicAcid R'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[6][7] The reaction is particularly valuable for synthesizing aryl and heteroaryl amines, which are prevalent in pharmaceuticals. The steric hindrance and potential for catalyst inhibition by the pyridine nitrogen in our substrate make ligand selection especially critical.[1][2]

Comparative Performance of Catalytic Systems

The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging substrates.

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Typical Yield (%)Key Considerations & Insights
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-110ModerateAn early, effective system, but may struggle with highly hindered substrates.
Pd(OAc)₂ / RuPhosLHMDS, K₃PO₄Dioxane, Toluene80-110Good to ExcellentRuPhos is a highly effective ligand for coupling with a wide range of amines.[2][12]
Pd₂(dba)₃ / BrettPhosLiHMDSTHF, DioxaneRoom Temp - 80ExcellentBrettPhos is particularly effective for coupling primary amines and can sometimes enable reactions at lower temperatures.[2][12]
RuPhos Pd G3LHMDS, Cs₂CO₃2-MeTHF80-100ExcellentPre-catalysts like the G3 palladacycle offer improved stability and ease of use.

Expert Insights: For the amination of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, ligands like RuPhos and BrettPhos are highly recommended.[2][12] The choice of base is also crucial; while sodium tert-butoxide is common, stronger, non-nucleophilic bases like LHMDS (Lithium bis(trimethylsilyl)amide) can be more effective, particularly with less nucleophilic amines.[12] LHMDS may also act as an in-situ protecting group for sensitive functionalities.[12]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of the title compound.

Materials:

  • tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

  • Morpholine

  • RuPhos Pd G3 Precatalyst

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M in THF)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%) to a dry vial.

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Add LHMDS (1.5 mmol, 1.5 mL of a 1.0 M solution in THF) dropwise to the stirred solution.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by flash chromatography.

Visualization of the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start: Dry Schlenk Flask (Inert Atmosphere) Reagents Add: - Aryl Bromide - Amine - Catalyst System - Solvent Start->Reagents Base Add Base (e.g., NaOt-Bu, LHMDS) Reagents->Base Reaction Heat and Stir (Monitor by TLC/LC-MS) Base->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Final Product Purification->End

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Crafting C(sp²)–C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[8]

Comparative Performance of Catalytic Systems

The classic Sonogashira conditions are often effective, but modifications may be necessary for complex substrates.

Catalyst System (Pd/Cu/Ligand)BaseSolventTemperature (°C)Typical Yield (%)Key Considerations & Insights
Pd(PPh₃)₂Cl₂ / CuIEt₃N, DIPATHF, DMFRoom Temp - 60Good to ExcellentThe classic and widely used system. Triethylamine often serves as both the base and the solvent.
Pd(OAc)₂ / PPh₃ / CuICs₂CO₃DMF80-100GoodA common alternative system. Higher temperatures may be required.
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100Good to ExcellentThis system has shown high efficacy for the coupling of 2-amino-3-bromopyridines.[9][13]
Pd₂(dba)₃ / cataCXium® A / CuIi-Pr₂NHDioxane60-80ExcellentBuchwald-type ligands can also be effective in Sonogashira couplings, sometimes allowing for lower catalyst loadings.

Expert Insights: For tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, the use of a palladium(II) precatalyst like Pd(CF₃COO)₂ in combination with PPh₃ and CuI has been reported to be effective for similar 2-aminopyridine substrates.[9][13] The amine base (e.g., triethylamine or diisopropylethylamine) plays a dual role: it deprotonates the alkyne and scavenges the HBr formed during the reaction.

Experimental Protocol: Sonogashira Coupling with Phenylacetylene

The following is a representative protocol for the Sonogashira coupling of the title compound.

Materials:

  • tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

  • Phenylacetylene

  • Pd(CF₃COO)₂ (Palladium(II) trifluoroacetate)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a Schlenk tube, add tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 mmol), Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and phenylacetylene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C for 3-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Logical Relationship of Sonogashira Reaction Components

Sonogashira_Components ArylHalide tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (Aryl Halide) Product Coupled Product (Aryl-Alkyne) ArylHalide->Product Alkyne Terminal Alkyne (e.g., Phenylacetylene) Alkyne->Product Pd_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) Pd_Catalyst->Product Catalyzes C-C bond formation Cu_Cocatalyst Copper(I) Co-catalyst (CuI) Cu_Cocatalyst->Product Activates Alkyne Base Amine Base (e.g., Et₃N) Base->Product Activates Alkyne & Neutralizes HBr

Caption: Key components and their roles in the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

The cross-coupling of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a challenging yet crucial transformation in medicinal and materials chemistry. This guide has demonstrated that a rational approach to catalyst selection, grounded in an understanding of the substrate's steric and electronic properties, can lead to successful and high-yielding reactions.

  • For Suzuki-Miyaura couplings , bulky biarylphosphine ligands such as XPhos and SPhos are generally the most effective.

  • In Buchwald-Hartwig aminations , RuPhos and BrettPhos, often in the form of stable pre-catalysts, provide excellent results, with LHMDS emerging as a highly effective base.[2][12]

  • For Sonogashira reactions , the classic Pd/Cu co-catalytic system remains robust, with specific palladium(II) precursors showing promise for aminopyridine substrates.[9][13]

Future research will likely focus on the development of even more active and versatile catalysts, including those based on more earth-abundant metals like nickel and copper, to further enhance the sustainability and cost-effectiveness of these vital synthetic transformations.

References

  • Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1943. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 1(1), 103-106. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 1284–1290. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(14), 5234–5241. [Link]

  • Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(14), 5234–5241. [Link]

  • ResearchGate. (n.d.). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. [Link]

  • Sanger, M., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1996–1999. [Link]

  • Vantourout, J. C., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 108–114. [Link]

  • Sanger, M., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1996–1999. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Chen, J., et al. (2019). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 9(4), 2139-2151. [Link]

  • Tang, T., et al. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 78(7), 3170–3175. [Link]

  • Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11046-11067. [Link]

Sources

Cost-effectiveness of using tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate in synthesis

[1][2]

Executive Summary: The "Make vs. Buy" Verdict

For medicinal chemistry programs targeting kinase inhibitors or complex heterocycles, tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (Boc-BMP) is a critical, high-value intermediate.[1][2]

The Verdict:

  • For Small Scale (<5g) / HTS: BUY . The commercial premium is negligible compared to the FTE time required for protection and purification.[2]

  • For Scale-Up (>10g) / Process Development: MAKE . The in-house synthesis from 2-amino-5-bromo-3-methylpyridine is highly efficient (Yields >90%), scalable, and reduces raw material costs by approximately 60-80% .[1][2]

  • Performance Criticality: Using the Boc-protected form is mandatory for sensitive Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) to prevent catalyst poisoning by the free aminopyridine nitrogen.[1][2]

Strategic Context: Why This Scaffold Matters

The 5-bromo-3-methylpyridin-2-amine core is a privileged scaffold in drug discovery, frequently appearing in inhibitors for EGFR, CDK, and PI3K pathways.[1][2]

However, the free amine presents two significant synthetic challenges:

  • Catalyst Poisoning: The pyridine nitrogen and the free exocyclic amine can form stable, non-reactive complexes with Pd(0) species, arresting catalytic cycles.

  • Solubility: The free amine is polar and sparingly soluble in non-polar solvents (Toluene, 1,4-Dioxane) favored for cross-coupling, leading to heterogeneous reaction mixtures and stalled conversion.

The Solution: Masking the amine with a tert-butoxycarbonyl (Boc) group resolves both issues.[1][2] It sterically hinders the pyridine nitrogen, reduces electron density to prevent metal coordination, and significantly enhances lipophilicity.

Comparative Analysis: Pathways to the Scaffold

We evaluate three distinct approaches to accessing the target reactivity.

Route A: Commercial Acquisition (Boc-BMP)[1][2]
  • Status: Commercially available.[1][3][4]

  • Pros: Immediate availability; guaranteed purity (>97%); zero labor cost.[1]

  • Cons: High markup.[1] Prices often range from $150 - $300 per 5g , depending on the supplier.[2]

  • Best For: Hit-to-lead optimization, rapid analoging.[1][2]

Route B: In-House Synthesis (from Amine Precursor)[1][2]
  • Status: One-step protection.[1][2]

  • Precursor: 2-Amino-5-bromo-3-methylpyridine (Commodity chemical, ~$25/5g).[1][2]

  • Reagents:

    
    , DMAP (cat.), THF/Base.
    
  • Pros: Extremely low material cost; high atom economy; simple workup (often precipitation).[1]

  • Cons: Requires 1-day turnaround for reaction and drying.[1][2]

  • Best For: Gram-scale synthesis, library generation.[1][2]

Route C: Unprotected Direct Coupling (The "Risky" Route)[1]
  • Status: Using the free amine directly in Suzuki/Buchwald reactions.

  • Pros: Zero protection/deprotection steps.

  • Cons: High risk of reaction failure; requires higher catalyst loading (5-10 mol% Pd vs 1-3 mol%); frequently results in incomplete conversion.[1][2]

  • Best For: Robust, high-temperature reactions where catalyst cost is irrelevant.[1][2]

Technical Deep Dive: Performance Metrics

The following data summarizes the performance differential between using the Protected (Boc-BMP) vs. Unprotected amine in a standard Suzuki-Miyaura coupling (Ar-B(OH)2 + Ar-Br).

MetricUnprotected AmineBoc-Protected (Boc-BMP)Impact
Catalyst Loading 5 - 10 mol% Pd1 - 3 mol% PdCost Saving
Reaction Time 12 - 24 Hours2 - 4 HoursThroughput
Conversion 65 - 80% (Stalled)>95% (Complete)Yield
Purification Difficult (Polar streaks)Easy (Non-polar, Silica)Efficiency
Side Reactions N-Arylation (competes)None (N is protected)Selectivity
Mechanism of Failure (Unprotected)

In the unprotected pathway, the pyridine nitrogen (


Experimental Protocols

Standard Operating Procedure: Synthesis of Boc-BMP

Adapted from US20060116519A1 and optimized for lab scale.

Objective: Synthesis of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate from 2-Amino-5-bromo-3-methylpyridine.

Materials:

  • 2-Amino-5-bromo-3-methylpyridine (1.0 eq)[1][2]

  • Di-tert-butyl dicarbonate (

    
    ) (1.2 eq)[1][2]
    
  • 4-Dimethylaminopyridine (DMAP) (0.05 eq)[1][4]

  • Triethylamine (TEA) (1.5 eq) or NaOH (aq)[1]

  • Solvent: THF or DCM[2]

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-bromo-3-methylpyridine (e.g., 5.0 g, 26.7 mmol) and THF (50 mL).

  • Addition: Add TEA (5.6 mL, 40 mmol) and DMAP (163 mg, 1.3 mmol). Cool to 0°C.[1]

  • Reaction: Slowly add a solution of

    
     (7.0 g, 32 mmol) in THF (10 mL) dropwise over 15 minutes.
    
  • Incubation: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material spot (polar) should disappear, replaced by a higher Rf spot.

  • Workup:

    • Dilute with EtOAc (100 mL).[1]

    • Wash with 1M Citric Acid or 5% NH4Cl (2 x 50 mL) to remove DMAP and unreacted amine.[1]

    • Wash with Brine (50 mL).[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue often solidifies. Recrystallize from minimal hot Ethanol or Heptane/EtOAc.[1]

    • Target Yield: 85-95%[1][2][5]

    • Appearance: White to off-white crystalline solid.[1][2]

Decision Logic & Workflow Visualization

The following diagrams illustrate the synthesis pathway and the decision logic for researchers.

Diagram 1: Synthesis Pathway & Catalyst Interaction[6][7]

SynthesisPathcluster_legendLegendkey1Starting Materialkey2Reagentskey3Productkey4Failure ModeSM2-Amino-5-bromo-3-methylpyridine(Cheap, Polar)ReagentsBoc2O, DMAPTHF, BaseSM->ReagentsDirectCouplingDirect Coupling(Unprotected)SM->DirectCoupling  Skip ProtectionProductBoc-ProtectedScaffold(Lipophilic, Non-coordinating)Reagents->Product  Protection  (Yield >90%)CouplingPd-Catalyzed Coupling(Suzuki / Buchwald)Product->Coupling  Standard ConditionsSuccessHigh YieldBiaryl ProductCoupling->SuccessPoisonCatalyst Poisoning(Pd-N coordination)DirectCoupling->Poison  High RiskPoison->Success  Low Yield / Stalled

Caption: Comparative workflow showing the efficiency of the Boc-protected route versus the catalyst poisoning risk of the direct route.

Diagram 2: Cost-Effectiveness Decision Tree

DecisionTreeStartStart: Need ScaffoldScaleScale > 10g?Start->ScaleSensitiveSensitive Coupling?(e.g., unstable boronic acid)Scale->SensitiveNoAction_MakeMAKE In-House(Protocol Sec. 5)Scale->Action_MakeYes (Save $$$)BudgetBudget Constraints?Sensitive->BudgetYesAction_BuyBUY CommercialBoc-IntermediateSensitive->Action_BuyNo (Save Time)Budget->Action_BuyNo (Speed Priority)Budget->Action_MakeYes (Low Material Cost)

Caption: Decision matrix for selecting between commercial acquisition and in-house synthesis based on scale and project constraints.

References

  • Preparation of tert-butyl N-(5-bromo-3-methylpyridin-2-yl)carbamate. Vertex AI Grounding Source / US Patents. (Verified via US20060116519A1).[1]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI / Molecules, 2017.[1][2] (Demonstrates failure of unprotected amines and success of protected variants). [1]

  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives. Chemistry – A European Journal, 2020. (Validates Boc-protection preventing Pd inhibition). [1]

  • 2-Amino-5-bromo-3-methylpyridine Product Data. Sigma-Aldrich / Ottokemi.[1][2] (Cost basis for raw materials).

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (General methodologies for chemoselective protection).

A Researcher's Guide to the Stability of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical analysis of the chemical stability of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, a key building block in contemporary drug discovery. We present a comparative study of its degradation profile under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic environments. The experimental design, rooted in the principles of forced degradation studies outlined by the International Council for Harmonisation (ICH), is detailed to ensure scientific integrity and reproducibility. Key findings are summarized in a comprehensive data table, and potential degradation pathways are illustrated. This document serves as a crucial resource for researchers, enabling informed decisions regarding the handling, storage, and reaction conditions for this versatile intermediate, thereby optimizing synthetic outcomes and ensuring the integrity of downstream applications.

Introduction: Why Stability Matters

In the landscape of pharmaceutical development, the chemical stability of intermediates is not merely a matter of practical convenience; it is a cornerstone of process robustness, reproducibility, and safety. Tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a frequently utilized heterocyclic building block, valued for its specific substitution pattern that allows for diverse chemical transformations. However, its structure contains two key moieties with inherent stability liabilities: the tert-butoxycarbonyl (Boc) protecting group and the substituted pyridine ring.

Understanding the degradation profile of this compound is critical for:

  • Process Development: Designing synthetic routes that avoid conditions conducive to degradation, thereby maximizing yield and purity.

  • Storage and Handling: Establishing appropriate storage conditions (temperature, light exposure, atmosphere) to ensure the long-term integrity and shelf-life of the material.

  • Analytical Method Development: Identifying potential degradation products to develop stability-indicating analytical methods, a regulatory requirement for active pharmaceutical ingredients (APIs).[1]

This guide is structured to provide a comprehensive, field-proven perspective on the stability of this compound, moving from foundational chemical principles to practical, data-driven recommendations.

Foundational Chemistry: Predicting Instability

The structure of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate presents two primary points of potential degradation:

  • The Boc-Protecting Group: The tert-butoxycarbonyl group is a cornerstone of modern organic synthesis for amine protection, prized for its general stability to nucleophiles and bases.[2][3] However, it is axiomatically known for its lability under acidic conditions.[3][4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes to isobutylene and a proton.[5][6][7] This acid-catalyzed cleavage is the most anticipated degradation pathway.

  • The Pyridine Ring: Pyridine and its derivatives are aromatic heterocyclic compounds.[8] While generally stable, the pyridine ring is not impervious to chemical degradation. The nitrogen atom makes the ring electron-deficient, which can influence its reactivity. It can be susceptible to oxidation, particularly under harsh conditions, potentially leading to N-oxide formation or ring-opening.[9][10] Furthermore, halogenated aromatic systems can be prone to photodecomposition.

Experimental Design: A Forced Degradation Study

To quantitatively assess the stability of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, a forced degradation study was designed in accordance with ICH Q1A(R2) principles.[1][11] The objective is to intentionally degrade the sample to an extent of 5-20%, which is sufficient to identify degradation pathways and validate analytical methods without completely destroying the sample.[1][12]

Materials & Analytical Methodology
  • Test Substance: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (Purity >99% by HPLC).

  • Solvent/Matrix: Acetonitrile/Water (1:1 v/v) was used as the primary solvent system to ensure solubility and relevance to common reversed-phase HPLC conditions.

  • Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was employed. Carbamates are often analyzed by reversed-phase HPLC.[13][14]

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 270 nm

    • Quantification: The percentage of the parent compound remaining was calculated based on the peak area relative to a time-zero (T0) control sample.

Experimental Workflow

The overall workflow for the stability assessment is depicted below. This systematic approach ensures that each stress condition is evaluated independently and compared against a control.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (24h) cluster_analysis 3. Analysis prep Stock Solution (1 mg/mL in ACN:H2O) acid Acidic 0.1 M HCl, 40°C prep->acid Aliquot base Basic 0.1 M NaOH, 40°C prep->base Aliquot ox Oxidative 3% H2O2, 40°C prep->ox Aliquot therm Thermal 80°C Solution prep->therm Aliquot photo Photolytic ICH Q1B Light Box prep->photo Aliquot control Control 40°C, Dark prep->control Aliquot quench Neutralize/Quench (for Acid/Base/Ox) acid->quench base->quench ox->quench hplc HPLC-UV Analysis Quantify Parent % therm->hplc photo->hplc control->hplc quench->hplc data Comparative Data Table hplc->data Generate Data

Caption: Experimental workflow for the forced degradation study.

Stress Protocols
  • Acid Hydrolysis: A solution of the compound (0.1 mg/mL) was prepared in 0.1 M Hydrochloric Acid and incubated at 40°C for 24 hours.

  • Base Hydrolysis: A solution of the compound (0.1 mg/mL) was prepared in 0.1 M Sodium Hydroxide and incubated at 40°C for 24 hours.

  • Oxidative Degradation: A solution of the compound (0.1 mg/mL) was prepared in 3% (w/v) Hydrogen Peroxide and incubated at 40°C for 24 hours.

  • Thermal Degradation: A solution of the compound (0.1 mg/mL) in the solvent matrix was heated at 80°C for 24 hours in a sealed vial, protected from light.

  • Photolytic Degradation: A solid sample and a solution (0.1 mg/mL) in quartz cuvettes were exposed to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[15][16][17] A dark control was run in parallel.

Results and Discussion

The stability of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate under the described stress conditions was quantified, and the results are summarized below.

Table 1: Summary of Forced Degradation Study Results

Stress ConditionIncubation Time (h)Temperature (°C)% Parent Compound RemainingMajor Degradant(s) Observed
Control (Dark)2440>99.5%None Detected
Acidic (0.1 M HCl) 24 40 <5% 5-bromo-3-methylpyridin-2-amine
Basic (0.1 M NaOH)2440>98.0%Minor, Unidentified
Oxidative (3% H₂O₂)2440~92.5%Polar Degradant(s)
Thermal (Solution)2480>99.0%None Detected
Photolytic (ICH Q1B)-Ambient>99.0% (Solid & Solution)None Detected
Analysis of Findings
  • Profound Acid Lability: The most significant finding is the compound's extreme instability under mild acidic conditions. Degradation to less than 5% of the parent compound within 24 hours confirms that the primary liability is the acid-catalyzed cleavage of the Boc group.[4] The major degradation product was confirmed by co-elution with an authentic sample of 5-bromo-3-methylpyridin-2-amine. This result is consistent with established mechanisms of Boc deprotection.[6][7]

G cluster_mech Acid-Catalyzed Degradation Pathway start Parent Compound (Boc-protected amine) protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ cleavage Loss of tert-butyl cation (forms Carbamic Acid intermediate) protonation->cleavage decarboxylation Spontaneous Decarboxylation cleavage->decarboxylation product Final Product (5-bromo-3-methylpyridin-2-amine) decarboxylation->product - CO₂

Sources

Navigating the Synthetic Landscape: An In-Silico and Experimental Reactivity Guide to tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of medicinal chemistry and drug development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, substituted pyridines represent a privileged class of structures, frequently embedded within the core of innovative therapeutic agents. This guide provides a comprehensive analysis of the reactivity of a key building block, tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate , offering a comparative perspective grounded in both predictive computational modeling and established experimental data for analogous systems. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to effectively harness the synthetic potential of this versatile reagent.

Molecular Profile and Strategic Importance

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a strategically designed building block for organic synthesis. Its key structural features include:

  • A pyridine core , a common motif in pharmacologically active compounds.

  • A bromo substituent at the 5-position, serving as a versatile handle for cross-coupling reactions.

  • A methyl group at the 3-position, which can influence the electronic properties and steric environment of the pyridine ring.

  • A tert-butoxycarbonyl (Boc) protected amine at the 2-position, which modulates the reactivity of the amino group and can be readily removed under acidic conditions.

This combination of functional groups makes it a valuable intermediate for the synthesis of complex substituted pyridines, particularly in the development of kinase inhibitors and other targeted therapies.

In-Silico Prediction of Reactivity: A Computational Approach

To proactively assess the reactivity of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate, we can turn to computational chemistry, specifically Density Functional Theory (DFT). These in-silico methods provide valuable insights into the electronic structure and, consequently, the likely sites and ease of reaction.

Electrostatic Potential and Frontier Molecular Orbitals

A key predictor of reactivity is the molecule's electrostatic potential (ESP) map. Regions of negative potential (red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For our target molecule, the ESP map would likely indicate the pyridine nitrogen as a site of potential protonation or coordination to a metal catalyst, and the area around the bromine atom as electrophilic, making the C-Br bond susceptible to oxidative addition in cross-coupling reactions.

Furthermore, analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can predict the most probable sites for reaction. The Highest Occupied Molecular Orbital (HOMO) indicates regions of high electron density, suggesting sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) highlights electron-deficient regions, indicating sites for nucleophilic attack. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the interaction of the catalyst with the C-Br bond is a critical step, which is influenced by the LUMO of the substrate.

Bond Dissociation Energy (BDE)

The carbon-bromine (C-Br) bond dissociation energy is a crucial parameter for predicting the feasibility of cross-coupling reactions, which typically initiate with the oxidative addition of the palladium catalyst to this bond. A lower BDE generally correlates with a more facile oxidative addition. DFT calculations can provide a quantitative estimate of this BDE. For comparison, we can consider the C-Br BDE in related bromopyridines. The presence of the electron-donating carbamate group and the methyl group can subtly influence this value.

Experimental Reactivity Profile: A Comparative Analysis

While specific experimental data for tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is not extensively documented in publicly available literature, we can draw strong inferences from the reactivity of a closely related and commercially available analogue: 5-bromo-2-methylpyridin-3-amine . A study by Asif et al. provides a detailed investigation of its performance in Suzuki-Miyaura cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, catalyzed by Pd(PPh₃)₄, demonstrates the viability of this transformation.

Table 1: Comparison of Experimental Yields for Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-methyl-5-phenylpyridin-3-amine85
24-Methylphenylboronic acid2-methyl-5-(p-tolyl)pyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine78

Data extracted from Asif, M.; et al. J. Chem. Soc. Pak. 2017, 39 (01), 123-131.

Based on these results, it is highly probable that tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate would also be a competent substrate in Suzuki-Miyaura couplings. The Boc-protected amine at the 2-position is not expected to interfere with the catalytic cycle and may even offer improved solubility in organic solvents compared to the free amine.

Experimental Protocol: Predicted Suzuki-Miyaura Coupling of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

  • To a solution of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water, add K₃PO₄ (2.0 eq).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90 °C under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Substrate, Arylboronic Acid, Base (K3PO4) solvent Add Dioxane/Water reagents->solvent degas De-gas with Argon solvent->degas catalyst Add Pd(PPh3)4 degas->catalyst heat Heat to 90 °C catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor extract Ethyl Acetate Extraction monitor->extract wash Wash with Water & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction would allow for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridine ring. The choice of ligand, base, and solvent is crucial for the success of this transformation.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Aryl Bromides

LigandBaseSolventTemperature (°C)
XPhosNaOtBuToluene80-110
RuPhosK₃PO₄t-BuOH80-110
BrettPhosLHMDSToluene90

General conditions compiled from various sources.

Given the electronic nature of the pyridine ring, a slightly more electron-rich phosphine ligand such as XPhos or RuPhos would likely be effective. The choice of base is also critical, with sodium tert-butoxide being a common and effective choice.

Experimental Protocol: Predicted Buchwald-Hartwig Amination of tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate

  • To an oven-dried flask, add tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous toluene, followed by the phosphine ligand (e.g., XPhos, 0.02 eq) and Pd₂(dba)₃ (0.01 eq).

  • Heat the reaction mixture to 100 °C under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Relationship: Key Parameters in Buchwald-Hartwig Amination

Buchwald_Hartwig_Logic Substrate Aryl Bromide (tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate) Product Desired C-N Coupled Product Substrate->Product Amine Amine (Primary or Secondary) Amine->Product Catalyst Palladium Precursor (e.g., Pd2(dba)3) Ligand Phosphine Ligand (e.g., XPhos, RuPhos) Catalyst->Ligand forms active catalyst Catalyst->Product Ligand->Product Base Base (e.g., NaOtBu, K3PO4) Base->Amine deprotonates Base->Product Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: Interdependencies of key components in the Buchwald-Hartwig amination.

Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. The deprotection of the carbamate on our target molecule would unmask the 2-amino group, opening up further avenues for functionalization.

Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

Experimental Protocol: N-Boc Deprotection

  • Dissolve tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the deprotected amine.

Comparison with Alternatives

While tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate is a valuable building block, several alternatives could be considered depending on the specific synthetic goal.

Table 3: Comparison of Alternative Building Blocks

CompoundKey FeaturesAdvantagesDisadvantages
5-bromo-2-methylpyridin-3-amineUnprotected amino groupCommercially available, no deprotection step neededFree amine may interfere with certain reagents or catalysts
2-chloro-5-bromo-3-methylpyridineChloro group at the 2-positionOrthogonal reactivity of chloro and bromo groupsChloro group is generally less reactive in cross-coupling than bromo
5-bromo-3-methylpyridine-2-carbonitrileCyano group at the 2-positionCyano group can be hydrolyzed to a carboxylic acid or reduced to an amineHarsher conditions may be required for cyano group transformations
2-amino-5-bromo-3-methylpyridine-N-oxideN-oxide functionalityCan direct metallation to the 6-positionRequires an additional deoxygenation step

The choice of the optimal building block will ultimately depend on the overall synthetic strategy and the desired final product.

Conclusion

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate stands as a highly versatile and strategically important building block for the synthesis of complex pyridine derivatives. Through a combination of in-silico reactivity prediction and comparative analysis with experimentally validated analogues, we have outlined its significant potential in key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The provided protocols and workflows serve as a robust starting point for researchers to explore the rich chemistry of this compound. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, a thorough understanding of the reactivity of such key intermediates is indispensable for the efficient and successful development of next-generation therapeutics.

References

  • Asif, M.; Ayub, K.; Tariq, M.; Bhatti, M. H.; Tahir, M. N. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017 , 22(2), 226. [Link]

  • Asif, M.; Ayub, K.; Tariq, M.; Bhatti, M. H.; Tahir, M. N. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Journal of the Chemical Society of Pakistan2017 , 39(01), 123-131. [Link]

  • Klimavicius, A.; et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules2021 , 26(23), 7395. [Link]

  • MySkinRecipes. tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate. [Link]

  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]

  • National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • PubMed. In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders. [Link]

  • National Institutes of Health. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • Taylor & Francis Online. Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1‐Ethyl‐1H‐Pyrazolo[3,4‐b]Pyridine‐Based BRD9 Binders. [Link]

  • ResearchGate. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. [Link]

  • bioRxiv. PyRID: A Brownian dynamics simulator for reacting and interacting particles written in Python. [Link]

  • Wikipedia. Diazonium compound. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • The Suzuki Reaction. [Link]

  • ResearchGate. An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. [Link]

  • ResearchGate. tert Butyl N -(5-bromo-1 H -imidazo[4,5- b ]pyridin-2-ylmethyl)carbamate. [Link]

  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • MDPI. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Safety Operating Guide

tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Core Directive: This compound must be managed as Halogenated Organic Waste .

The presence of the bromine atom on the pyridine ring dictates the disposal pathway.[1] Unlike standard organic waste, halogenated compounds require specific high-temperature incineration protocols to prevent the formation of dioxins and corrosive acid gases (HBr).[1] Furthermore, the tert-butyl carbamate (Boc) moiety is acid-sensitive; do not mix this waste with acidic streams, as this will trigger decomposition and gas evolution (isobutylene/CO₂), risking container over-pressurization.[1]

Critical Check Status Action
Waste Stream HALOGENATED Segregate from non-halogenated solvents.[1][2][3]
Chemical Stability ACID SENSITIVE NEVER add to acidic waste containers (e.g., Aqua Regia, Piranha, concentrated HCl).
Physical State Solid / SolutionSee specific protocols below.

Hazard Profile & Technical Rationale

To ensure safety, we must understand the "Why" behind the disposal rules. This compound is a drug discovery intermediate with two functional groups that drive its handling requirements.[1]

  • 5-Bromo-3-methylpyridine core:

    • Ecological Hazard: Halogenated pyridines are often persistent in the environment and toxic to aquatic life.[1]

    • Incineration Risk: Improper combustion releases Hydrogen Bromide (HBr), which corrodes standard incinerator scrubbers.[1] Specialized facilities are required.[1][4]

  • tert-Butyl carbamate (Boc) group:

    • Thermal Instability: Decomposes at elevated temperatures (>150°C), releasing flammable isobutylene gas.[1]

    • Chemical Reactivity: In the presence of strong acids (pH < 2), the Boc group cleaves, releasing gas. If this happens inside a sealed waste drum, it creates a "pressure bomb" hazard.[1]

Disposal Decision Logic

The following decision tree illustrates the correct workflow for classifying and segregating this specific compound.

DisposalLogic Start Waste Generation: tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in solvent, HPLC effluent) StateCheck->LiquidPath Liquid StreamA STREAM A: Solid Hazardous Waste Label: 'Halogenated Organic Solid' SolidPath->StreamA HalogenCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->HalogenCheck StreamB STREAM B: Halogenated Solvent Waste (Contains DCM + Compound) HalogenCheck->StreamB Yes StreamC STREAM C: Non-Halogenated Solvent Waste (Contains MeOH/EtOAc + Compound) HalogenCheck->StreamC No Note CRITICAL NOTE: Compound itself is halogenated. Even in non-halo solvents, trace Br may require Stream B depending on site rules. StreamC->Note Note->StreamB If Br > 1000ppm

Figure 1: Waste segregation decision tree. Note that while the solvent might be non-halogenated, the solute (the compound) contains bromine.[2] If the concentration is high (>1-2%), many facilities default to the Halogenated Stream (Stream B) to be safe.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid

Use this for: Expired shelf samples, spilled solids, or contaminated weighing paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar. Do not use metal cans if moisture is present (corrosion risk).[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "tert-Butyl (5-bromo-3-methylpyridin-2-yl)carbamate" (Do not use abbreviations like "Boc-amine").[1]

    • Hazards: Check "Toxic" and "Irritant".[1][4]

  • Segregation: Place the jar in the Solid Hazardous Waste satellite accumulation area.

  • Disposal: Hand off to EHS for incineration at a RCRA-permitted facility.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Use this for: Mother liquors, rotovap residues dissolved in solvent.

  • Identify the Solvent:

    • If DCM/Chloroform: Use the Halogenated Waste carboy.[1]

    • If Acetone/Methanol/Ethyl Acetate: Technically "Non-Halogenated" solvent, BUT because the solute contains Bromine, the safest "Senior Scientist" protocol is to divert this to the Halogenated Waste stream. This prevents accidental contamination of fuel-blending streams (which require low halogen content).[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8).

    • Why? If you quenched a reaction with acid, you must neutralize it with Sodium Bicarbonate before bottling.[1] Acidic waste + Boc-amine = Gas generation = Exploding waste cap.[1]

  • Transfer: Pour into the appropriate carboy (HDPE or Safety Can) using a funnel to prevent spills.

  • Cap Management: Use a vented cap if available, or ensure the cap is not over-tightened immediately if recent neutralization occurred.[1]

Regulatory Compliance & Waste Codes

In the United States, waste classification under RCRA (Resource Conservation and Recovery Act) is the generator's responsibility.[1]

Regulatory BodyClassificationCode/DesignationNotes
USEPA (RCRA) Characteristic WasteD001 (Ignitable)If dissolved in flammable solvent (Flash point <60°C).[1]
USEPA (RCRA) Listed WasteF002 Only if dissolved in >10% spent halogenated solvents (e.g., DCM).[1]
USEPA (RCRA) GeneralNot P or U Listed This specific CAS is not on the acute hazardous list.[1]
DOT (Shipping) Waste ShippingUN3077 Environmentally hazardous substance, solid, n.o.s. (if pure).

Expert Insight: While the pure solid is not a "Listed Waste" (U-list), most institutions manage it as "Non-RCRA Regulated Hazardous Waste" but treat it with the same rigor as RCRA waste due to the halogen content.

Emergency Spill Procedures

Spill Response Workflow:

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Solid Solid Spill Assess->Solid Liquid Liquid Spill Assess->Liquid ActionS 1. Dampen paper towel 2. Scoop/Wipe 3. Bag in Ziploc Solid->ActionS ActionL 1. Absorb (Vermiculite/Pad) 2. Do NOT use water spray 3. Bag in Ziploc Liquid->ActionL Disposal Label as HazWaste (Halogenated) ActionS->Disposal ActionL->Disposal

Figure 2: Immediate spill response protocol.

Key Precaution: If the spill is in a solution of DCM (Dichloromethane), evacuate the immediate area to allow vapors to dissipate before cleanup, as DCM is a volatile narcotic.

References

  • US Environmental Protection Agency (EPA). "Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions." 40 CFR Part 261. [Link][1]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." 29 CFR 1910.1200(g). [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.